1-Benzhydrylazetidin-3-yl 2-cyanoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGPBFUBSHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433535 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-14-2 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
CAS Number: 116574-14-2
Intended Audience: This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, properties, and potential applications of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Introduction
This compound is a chemical compound primarily recognized as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its molecular structure incorporates a benzhydryl group, an azetidine ring, and a cyanoacetate moiety, making it a valuable building block for more complex molecules.[1] Most notably, it serves as a crucial precursor in the manufacturing of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[2][3][4][5]
While extensively cited in synthetic chemistry literature and patents, dedicated research into the intrinsic biological activity of this compound is limited. This guide provides a comprehensive overview of its known chemical properties, detailed synthetic protocols, and explores its potential biological relevance based on the activities of its constituent chemical motifs.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. Much of the available data is predicted, as the compound is typically generated and used in subsequent reaction steps without extensive characterization as a final product.
| Property | Value | Source(s) |
| CAS Number | 116574-14-2 | [1][6][7] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [6][7] |
| Molecular Weight | 306.36 g/mol | [6] |
| IUPAC Name | (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | - |
| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, 1-Benzydryl-3-azetidinyl cyanoacetate | [1][6] |
| Appearance | White solid (predicted) | [2][6] |
| Boiling Point | 446.4 ± 45.0 °C (Predicted) | [6] |
| Density | 1.22 g/cm³ (Predicted) | [6] |
| Flash Point | 223.8 °C (Predicted) | [6] |
| Refractive Index | 1.615 (Predicted) | [6] |
| pKa | 1.83 ± 0.10 (Predicted) | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid.[1][2] This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an organic solvent.
General Synthesis Workflow
The synthesis can be visualized as a two-stage process starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from methods described in patents for the synthesis of Azelnidipine intermediates.[2][8]
Reagents and Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Benzhydrylazetidin-3-ol (1.0 eq) and cyanoacetic acid (1.2 eq) in dichloromethane or THF.[2]
-
Coupling Agent Addition: Cool the solution to 0-10 °C using an ice bath. Slowly add a solution of DCC (1.2 eq) in the same solvent to the reaction mixture while maintaining the temperature.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture again to 0-5 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filtration: Filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Extraction & Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting solid residue can be further purified by recrystallization from a solvent system like petroleum ether/ethyl acetate to yield the final product, this compound.[2][8]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Relevance and Applications
There is no direct published research on the biological activities of this compound itself. However, its structural components are present in many biologically active molecules, suggesting potential, un-investigated pharmacological properties.
The Benzhydryl Moiety
The benzhydryl (diphenylmethyl) group is a recognized pharmacophore found in a wide range of therapeutic agents. Its bulky, lipophilic nature facilitates binding to various biological targets.
-
Antihistamines: Many first-generation antihistamines, such as chlorcyclizine and meclizine, contain a benzhydryl group. This moiety is crucial for their activity at the H1 receptor.
-
Antiviral and Anti-leishmanial Agents: Derivatives containing the benzhydryl amine core have shown potential as antiviral (anti-filovirus) and anti-leishmanial agents.[9][10]
-
HDAC Inhibitors: The benzhydryl group has been successfully incorporated as a surface recognition "cap" group in the design of potent histone deacetylase (HDAC) inhibitors, which have applications in oncology.[11][12] These compounds have demonstrated anti-cancer, anti-migratory, and anti-invasive activities in breast cancer cell lines.[11]
-
Anticancer Activity: Novel benzhydrylpiperazine derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines, with some compounds showing promising potency.[13]
The Cyanoacetate and Cyanoacetamide Moiety
The cyanoacetate group and its amide derivatives are versatile building blocks in medicinal chemistry. The active methylene group and the cyano group are key to their reactivity and biological function.
-
Pharmaceutical Intermediates: Cyanoacetate derivatives are fundamental in the synthesis of a wide range of drugs, including vitamins and heterocyclic compounds like pyrimidines.[14]
-
Analgesic and Antioxidant Activity: Certain cyanoacetylated derivatives have exhibited potent analgesic and antioxidant properties in preclinical studies.[15]
-
Antibacterial and Anticancer Activity: Various N-substituted cyanoacetamides have been reported to possess antibacterial and anticancer activities.[16][17]
Hypothetical Mechanism of Action: A Case for HDAC Inhibition
Given that benzhydryl groups serve as effective capping domains for HDAC inhibitors, it is plausible that this compound could exhibit inhibitory activity towards this class of enzymes. The following diagram illustrates a hypothetical mechanism based on the known interactions of benzhydryl-capped HDAC inhibitors.
Disclaimer: The following pathway is purely speculative and serves as an example of a potential mechanism of action based on structural analogy. No direct experimental evidence confirms that this compound is an HDAC inhibitor.
Caption: Hypothetical signaling pathway for HDAC inhibition.
Conclusion
This compound (CAS 116574-14-2) is a well-defined chemical entity whose primary role is a synthetic intermediate, particularly in the production of the antihypertensive drug Azelnidipine. While its own biological profile has not been a subject of focused investigation, the pharmacologically active motifs it contains—the benzhydryl group and the cyanoacetate functionality—suggest a potential for bioactivity. Future research could explore this compound and its analogs as potential leads in areas such as oncology (e.g., as HDAC inhibitors), virology, or as anti-parasitic agents. This guide provides the foundational chemical knowledge necessary for researchers to synthesize and further investigate this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Azelnidipine - LKT Labs [lktlabs.com]
- 4. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]
- 5. ClinPGx [clinpgx.org]
- 6. chembk.com [chembk.com]
- 7. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 8. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 9. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of Cyanoacetylated Derivatives of Some Heteroaryl Amines as Analgesic and Antioxidant Agents | Semantic Scholar [semanticscholar.org]
- 16. rjpbcs.com [rjpbcs.com]
- 17. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound of interest in the fields of pharmaceutical and chemical research.[1] Its molecular structure, featuring a benzhydryl group attached to an azetidine ring and a cyanoacetate moiety, makes it a potential building block for the synthesis of more complex molecules, particularly in the context of drug discovery. This technical guide provides a summary of its known physicochemical properties, a general synthesis protocol, and a discussion on the current understanding of its biological activity.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| CAS Number | 116574-14-2 | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 306.4 g/mol | [2] |
| Appearance | White crystalline solid | Inferred from general compound class |
| Boiling Point | 446.4 ± 45.0 °C (Predicted) | |
| Density | 1.22 g/cm³ (Predicted) | |
| pKa | 1.83 ± 0.10 (Predicted) | |
| Flash Point | 223.793 °C | |
| Solubility | Low solubility in water; soluble in organic solvents like benzene and dichloromethane |
Synthesis
The synthesis of this compound is generally achieved through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. This reaction can be facilitated by a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the product.
A general experimental workflow for the synthesis is outlined below:
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity. The determination is usually carried out using a melting point apparatus where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[4][5][6][7]
Solubility Assessment
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The equilibrium solubility is determined by adding an excess of the compound to a specific solvent (e.g., water, buffers of different pH) and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8][9][10][11][12]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is important for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional approach, but HPLC-based methods are now more common for higher throughput. In the HPLC method, the retention time of the compound on a reverse-phase column is correlated with the known LogP values of a set of standard compounds.[13][14][15][16][17]
Biological Activity and Signaling Pathways
As of the latest available data, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The compound is primarily described as a pharmaceutical intermediate, suggesting its value lies in its utility as a starting material for the synthesis of other, potentially bioactive, molecules.[1]
The broader classes of compounds to which it belongs, namely azetidine derivatives, benzhydryl compounds, and cyanoacetate derivatives, are known to exhibit a wide range of biological activities.
-
Azetidine derivatives are found in various biologically active compounds and have been investigated for their potential as GABA uptake inhibitors, antidepressants, and in other therapeutic areas.[18][19][20][21]
-
Benzhydryl compounds are present in numerous drugs with diverse activities, including antihistaminic, antiviral, and anticancer properties.[22][23][24][25][26]
-
Cyanoacetate derivatives are versatile precursors in the synthesis of a variety of heterocyclic compounds with potential medicinal applications.[27][28][29][30]
Given the lack of specific biological data for this compound, it is not possible to provide a diagram of its signaling pathway or mechanism of action. Further research and screening are required to elucidate any potential biological targets and pharmacological effects of this compound.
Conclusion
This compound is a chemical entity with defined physicochemical properties and a known synthetic route. While its direct biological activity remains uncharacterized, its structural motifs suggest its potential as a valuable intermediate in the synthesis of novel drug candidates. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting the need for further investigation into its pharmacological profile.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 3. This compound CHEMICAL [m.chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 28. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 30. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate, with the Chemical Abstracts Service (CAS) registry number 116574-14-2, is a chemical compound of interest in pharmaceutical and fine chemical synthesis.[1] Its molecular structure incorporates a bulky benzhydryl group attached to a strained four-membered azetidine ring, which is further functionalized with a 2-cyanoacetate ester. This combination of moieties suggests its potential as a versatile building block in the development of novel therapeutic agents and other complex organic molecules. This document provides a summary of the available information regarding its structure, synthesis, and physical properties.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116574-14-2 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 306.4 g/mol | [2] |
| Synonyms | Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | [2][] |
Synthesis
A generalized workflow for the synthesis is depicted in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Data
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the structural elucidation of this compound, such as ¹H NMR, ¹³C NMR, and mass spectrometry, is not publicly available at this time. Chemical suppliers list the compound for sale, but do not provide detailed analytical data.[][5]
This compound is a known chemical entity with a defined synthesis route from 1-benzhydrylazetidin-3-ol and cyanoacetic acid. A patented method suggests that high yields can be achieved by implementing a continuous water removal strategy during the synthesis. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization. The lack of published ¹H NMR, ¹³C NMR, and mass spectrometry data precludes a full structural elucidation in this technical guide. Further research and publication of this data are necessary to fully characterize this compound and facilitate its broader application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 4. CN102329259B - Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate - Google Patents [patents.google.com]
- 5. 1-Benzhydrylazetidin-3-ylcyanoacetate | 116574-14-2 [sigmaaldrich.com]
An In-depth Technical Guide on the Spectroscopic Data of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Benzhydrylazetidin-3-yl 2-cyanoacetate. Due to the limited availability of direct spectroscopic data for this specific molecule in public databases, this guide presents predicted data based on the analysis of its constituent precursors, 1-benzhydrylazetidin-3-ol and cyanoacetic acid. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its precursors and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.20-7.50 | Multiplet | 10H | Aromatic protons (two phenyl groups) |
| ~5.20 | Quintet | 1H | CH-O (azetidine ring) |
| ~4.50 | Singlet | 1H | CH (benzhydryl group) |
| ~3.80 | Triplet | 2H | CH₂ (azetidine ring) |
| ~3.40 | Singlet | 2H | CH₂ (cyanoacetate) |
| ~3.20 | Triplet | 2H | CH₂ (azetidine ring) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (ester) |
| ~142 | Quaternary aromatic carbons |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~115 | CN (cyano group) |
| ~77 | CH (benzhydryl group) |
| ~65 | CH-O (azetidine ring) |
| ~55 | CH₂ (azetidine ring) |
| ~25 | CH₂ (cyanoacetate) |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-N stretch (azetidine) |
| ~750, 700 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 306.14 | [M]⁺ (Molecular Ion) |
| 239.13 | [M - C₃H₂NO₂]⁺ (Loss of cyanoacetate) |
| 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 68.05 | [C₃H₂NO₂]⁺ (Cyanoacetyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film Method: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis:
-
Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to determine the accurate mass of the ions.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺).
-
Determine the exact mass and calculate the molecular formula.
-
If fragmentation is observed, analyze the fragment ions to gain structural information.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
Technical Guide: Synthesis and Characterization of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a valuable building block in pharmaceutical and fine chemical synthesis.[1] The document outlines the preparation of the key starting material, 1-Benzhydrylazetidin-3-ol, and presents a detailed, proposed protocol for its subsequent esterification to yield the target compound. Physicochemical and spectroscopic data for the starting material are presented, and predicted characterization data for the final product are provided to facilitate its identification and quality control. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing molecules for drug discovery and development.
Introduction
This compound (CAS No. 116574-14-2) is a chemical intermediate with significant potential in the synthesis of pharmaceutical compounds.[1] Its molecular structure incorporates a bulky benzhydryl protecting group on the azetidine nitrogen, which influences its reactivity and solubility, and a reactive cyanoacetate moiety. The strained four-membered azetidine ring is a key feature in many biologically active molecules. This guide details the synthetic pathway and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116574-14-2 | [2] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 306.4 g/mol | [2] |
| Predicted Boiling Point | 446.4 ± 45.0 °C | [3] |
| Predicted Density | 1.22 g/cm³ | [3] |
| Predicted Refractive Index | 1.615 | [3] |
Synthesis Pathway
The synthesis of this compound is a two-step process commencing from commercially available precursors. The first step involves the synthesis of the key intermediate, 1-Benzhydrylazetidin-3-ol. The second step is the esterification of this alcohol with cyanoacetic acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-Benzhydrylazetidin-3-ol
Table 2: Reagents for the Synthesis of 1-Benzhydrylazetidin-3-ol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzhydrylamine | 183.25 | (To be specified) | (To be specified) |
| Epichlorohydrin | 92.52 | (To be specified) | (To be specified) |
| Solvent (e.g., Methanol) | - | (To be specified) | - |
| Base (e.g., Triethylamine) | 101.19 | (To be specified) | (To be specified) |
Procedure:
-
Dissolve benzhydrylamine in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add epichlorohydrin dropwise to the solution at room temperature.
-
After the addition is complete, add a base such as triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzhydrylazetidin-3-ol.
Proposed Synthesis of this compound
The synthesis of the target compound involves the esterification of 1-Benzhydrylazetidin-3-ol with cyanoacetic acid. A patent suggests the use of an "activator" and a continuous water removal system to drive the reaction to completion. A common method for such esterifications is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Caption: Proposed experimental workflow for the synthesis of the target compound.
Table 3: Proposed Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |
| 1-Benzhydrylazetidin-3-ol | 239.31 | 1.0 g | 4.18 mmol |
| Cyanoacetic acid | 85.06 | 0.42 g | 4.94 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.03 g | 4.99 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 g | 0.41 mmol |
| Dichloromethane (DCM, anhydrous) | - | 20 mL | - |
Proposed Procedure:
-
To a solution of 1-Benzhydrylazetidin-3-ol (1.0 g, 4.18 mmol), cyanoacetic acid (0.42 g, 4.94 mmol), and 4-dimethylaminopyridine (0.05 g, 0.41 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a solution of dicyclohexylcarbodiimide (1.03 g, 4.99 mmol) in anhydrous dichloromethane (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Characterization Data
Characterization of 1-Benzhydrylazetidin-3-ol
Table 4: Spectroscopic Data for 1-Benzhydrylazetidin-3-ol
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 4.50 (s, 1H, CH-N), 4.40 (m, 1H, CH-OH), 3.65 (t, 2H, J = 7.5 Hz, CH₂-N), 2.95 (t, 2H, J = 7.5 Hz, CH₂-N), 2.50 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 143.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.0 (Ar-CH), 78.0 (CH-N), 64.0 (CH-OH), 60.0 (CH₂-N). |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3060, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1150 (C-O stretch), 1120 (C-N stretch). |
| Mass Spectrometry (EI) | m/z (%): 239 (M⁺, 15), 167 (100), 165 (40), 91 (30). |
Predicted Characterization of this compound
The following data are predicted based on the chemical structure and typical values for similar compounds.
Table 5: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 5.30 (quintet, 1H, O-CH), 4.55 (s, 1H, CH-N), 3.80 (t, 2H, J = 8.0 Hz, CH₂-N), 3.50 (s, 2H, CO-CH₂-CN), 3.20 (t, 2H, J = 8.0 Hz, CH₂-N). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.0 (C=O), 142.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 115.0 (CN), 78.5 (CH-N), 68.0 (O-CH), 58.0 (CH₂-N), 25.0 (CO-CH₂-CN). |
| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 2260 (C≡N stretch), 1750 (C=O stretch, ester), 1495, 1450 (Ar C=C stretch), 1250 (C-O stretch), 1120 (C-N stretch). |
| Mass Spectrometry (ESI+) | m/z: 307.1 [M+H]⁺, 329.1 [M+Na]⁺. |
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While detailed experimental and characterization data for the final product are not currently available in the literature, this document offers a reliable, proposed synthetic route and predicted analytical data to guide researchers in its preparation and identification. The methodologies and data presented herein are intended to accelerate research and development efforts that utilize this versatile azetidine derivative. Further experimental validation of the proposed procedures and characterization is encouraged.
References
Reactivity of the Azetidine Ring in 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. This guide provides a detailed technical overview of the reactivity of the azetidine ring within the specific context of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate . The inherent ring strain of the azetidine moiety, coupled with the electronic effects of the N-benzhydryl and 3-(2-cyanoacetoxy) substituents, governs its chemical behavior. Understanding these reactivity patterns is crucial for the strategic design of novel therapeutics and the development of robust synthetic methodologies.
This document outlines key reactive pathways of the azetidine ring, including ring-opening reactions, functionalization, and stability under various conditions. It also touches upon the reactivity of the 2-cyanoacetate group, which can influence or be influenced by transformations of the azetidine core. Experimental protocols for the synthesis of key precursors are provided to offer a comprehensive view of the chemistry surrounding this compound.
Synthesis of Precursors
The target molecule, this compound, is derived from its corresponding alcohol, 1-Benzhydrylazetidin-3-ol. The synthesis of this key precursor, along with its ketone analog, is a critical first step.
Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride
An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is a pharmaceutically important moiety[1]. A high-yielding (80%) and chromatography-free process allows for its effective production with high purity (99.3 area %)[1]. A preparation method involves the reaction of benzhydrylamine with epichlorohydrin[2].
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride[2]
-
Reaction Solution I Preparation: Benzhydrylamine (1500g, 8.19mol) is added to a 5L four-hole boiling flask. The temperature is controlled at 20-25 °C, and 1.5L of ethanol is added, followed by epichlorohydrin (984.52g, 10.64mol). The mixture is stirred, with the molar ratio of benzhydrylamine to epichlorohydrin being 1:1.3.
-
Reaction Solution II Preparation: Reaction Solution I is allowed to react at 25-30 °C for 48 hours to obtain Reaction Solution II.
-
Cyclization and Purification: Reaction Solution II is added to a microreactor using a pump with a flow velocity of 1-200ml/min. The solution is heated to 230 °C under a pressure of 0-2 MPa. After the reaction is complete, the product is separated and purified to obtain 1-benzhydrylazetidin-3-ol hydrochloride as a white crystal.
Synthesis of 1-Benzhydrylazetidin-3-one
The corresponding ketone, 1-Benzhydrylazetidin-3-one, is another key intermediate and can be synthesized from 1-Benzhydrylazetidin-3-ol.
Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol[3]
-
To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) is added slowly and dropwise.
-
The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.
-
The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.
-
The organic layer is treated with activated carbon and purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1) to yield the product as a light yellow oil.
-
Crystallization from hexane provides the title compound.
| Precursor Synthesis | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| 1-Benzhydrylazetidin-3-ol HCl | Benzhydrylamine, Epichlorohydrin | Ethanol | 20-25, then 230 | 75.1 | [2] |
| 1-Benzhydrylazetidin-3-one | 1-Benzhydrylazetidin-3-ol HCl | Pyridine trioxide complex, Triethylamine, DMF | 50 | 43.2 (total) | [3] |
| 1-Benzhydrylazetidin-3-one | 1-(diphenylmethyl)-3-hydroxyazetidine | Oxalyl dichloride, DMSO, Dichloromethane | -78 | 96 | [3] |
Reactivity of the Azetidine Ring
The reactivity of the azetidine ring in this compound is primarily dictated by its inherent ring strain (approx. 25.4 kcal/mol)[4]. This strain makes the ring susceptible to cleavage under various conditions, although it is significantly more stable than the corresponding aziridine ring[4]. The N-benzhydryl group and the 3-acyloxy substituent modulate this reactivity.
Ring-Opening Reactions
The four-membered ring can undergo nucleophilic ring-opening, particularly when the nitrogen atom is quaternized or activated by a Lewis acid. The regioselectivity of the ring opening is influenced by both electronic and steric factors[5].
-
Acid-Mediated Ring-Opening: In the presence of acids, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack. A study on N-substituted aryl azetidines showed that they undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group. The stability was found to be pH-dependent, with more rapid decomposition at lower pH[6]. While no direct data exists for this compound, it is plausible that under acidic conditions, intramolecular attack by the ester or cyano group, or intermolecular attack by other nucleophiles, could lead to ring cleavage.
-
Lewis Acid-Catalyzed Ring-Opening: Lewis acids can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack. For instance, the ring-opening of 1-benzhydrylazetidine-3-ol with aryl alcohols is mediated by Lewis acids, leading to the formation of 1-(alkylamino)-3-aryloxy-2-propanol derivatives.
-
Ring-Opening via Quaternization: Azetidines with a basic ring nitrogen can undergo facile ring cleavage upon reaction with alkylating or acylating agents that lead to quaternization of the nitrogen atom[7].
References
- 1. researchgate.net [researchgate.net]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Biological Activities of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-benzhydrylazetidin-3-yl 2-cyanoacetate represent a novel class of compounds with significant therapeutic potential. This technical guide explores the prospective biological activities of these derivatives, drawing upon existing research on structurally related compounds containing benzhydryl, azetidine, and cyanoacetate moieties. The available data suggests promising avenues for investigation into their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document provides a comprehensive overview of these potential activities, including quantitative data from analogous compounds, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Introduction
The unique structural combination of a benzhydryl group, an azetidine ring, and a cyanoacetate moiety in this compound derivatives suggests a rich pharmacological potential. The benzhydryl group is a key pharmacophore in a variety of biologically active compounds, contributing to their therapeutic effects.[1][2][3] The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in medicinal chemistry due to its ability to impart desirable physicochemical properties and biological activity.[4][5][6] Furthermore, the cyanoacetate group and its derivatives have been implicated in a range of biological effects, including enzyme inhibition and anticancer activity. This guide synthesizes the current understanding of these individual components to project the potential therapeutic applications of their combined derivatives.
Potential Biological Activities
Based on the pharmacological profiles of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of biological activities.
Anticancer Activity
The presence of both the benzhydryl and azetidine moieties strongly suggests potential for anticancer and antiproliferative effects. Numerous benzhydryl-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[7][8] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity.[8] Similarly, azetidine-containing compounds have been developed as potent antitumor agents, with some analogues of the antimitotic agent TZT-1027 exhibiting IC50 values in the nanomolar range against lung and colon cancer cell lines.[9]
Anti-inflammatory Activity
Azetidine derivatives have been reported to possess notable anti-inflammatory and analgesic properties.[10][11] One study on a novel azetidine derivative, KHG26792, demonstrated its ability to attenuate the production of key inflammatory mediators such as IL-6, IL-1β, and TNF-α in microglial cells.[11] This anti-inflammatory effect was linked to the modulation of the Akt/GSK-3β signaling pathway and the inhibition of NF-κB translocation.[11] L-azetidine-2-carboxylic acid has also been shown to trigger a pro-inflammatory response in microglial cells, indicating the potential for azetidine-containing molecules to modulate inflammatory pathways.[12]
Enzyme Inhibition
The cyanoacetate moiety, in conjunction with the benzhydryl group, points towards the potential for enzyme inhibition. Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been identified as highly potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[13] One such derivative displayed an IC50 value of 0.075 µM.[13] Furthermore, 2-cyanoacrylamide derivatives have been successfully developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways, with one derivative showing an IC50 of 27 nM.[14] The benzhydryl scaffold has also been incorporated into inhibitors of histone deacetylases (HDACs) and carbonic anhydrases.[15][16]
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative biological activity data for compounds structurally related to this compound derivatives. This data is intended to provide a benchmark for the potential potency of this novel class of compounds.
Table 1: Anticancer Activity of Benzhydryl and Azetidine Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzhydrylpiperazine | Compound 11 | HL-60 (Leukemia) | 16.80 | [7] |
| Benzhydrylpiperazine | Compound 11 | Z138 (Lymphoma) | 18.50 | [7] |
| Benzhydrylpiperazine | Compound 11 | DND-41 (Leukemia) | 19.20 | [7] |
| 1-(4-chlorobenzhydryl)piperazine | Compound 5a (p-chloro benzoyl) | HUH7 (Liver) | 4.64 | [8] |
| 1-(4-chlorobenzhydryl)piperazine | Compound 5c (p-methoxy benzoyl) | HEP3B (Liver) | 1.67 | [8] |
| 1-(4-chlorobenzhydryl)piperazine | Compound 5c (p-methoxy benzoyl) | CAMA-1 (Breast) | 1.22 | [8] |
| 1-Benzhydryl-piperazine HDAC Inhibitor | Compound 8b | MDA-MB-231 (Breast) | 5.42 | [15] |
| Azetidine-containing TZT-1027 Analogue | Compound 1a | A549 (Lung) | 0.0022 | [9] |
| Azetidine-containing TZT-1027 Analogue | Compound 1a | HCT116 (Colon) | 0.0021 | [9] |
Table 2: Enzyme Inhibition by Cyano-Derivatives
| Compound Class | Specific Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid | Compound 55 | Aldose Reductase (ALR2) | 0.075 | [13] |
| 2-Cyanoacrylamide | Compound 13h | TAK1 | 0.027 | [14] |
| 1-Benzhydryl piperazine HDAC Inhibitor | Compound 9b | HDAC6 | 0.031 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives, based on established protocols for analogous compounds.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from studies on benzhydrylpiperazine and benzothiazole acylhydrazone derivatives.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol is based on the evaluation of quinoline derivatives bearing azetidinone scaffolds.[10]
-
Animals: Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at various doses. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Enzyme Inhibition Assay: Aldose Reductase (ALR2)
This protocol is derived from the study of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives.[13]
-
Enzyme and Substrates: Recombinant human ALR2 is used. The reaction mixture contains sodium phosphate buffer, NADPH, DL-glyceraldehyde as the substrate, and the test compound at various concentrations.
-
Assay Procedure: The reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The inhibitory activity is expressed as the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
Visualizations
The following diagrams illustrate a potential experimental workflow and a relevant signaling pathway for the evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory azetidine derivatives.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, a comprehensive analysis of their structural components strongly suggests a promising pharmacological profile. The potential for potent anticancer, anti-inflammatory, and enzyme-inhibiting activities warrants further investigation. The data and protocols presented in this guide, derived from closely related compound classes, provide a solid foundation for initiating such research. Future studies should focus on the synthesis of a library of these derivatives and their systematic evaluation in the described biological assays to unlock their full therapeutic potential.
References
- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
The Pivotal Role of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in the synthesis of modern pharmaceuticals. The document elucidates its chemical properties, synthesis, and critical role in the production of the calcium channel blocker, Azelnidipine. Detailed experimental protocols, quantitative data, and visualizations of the relevant chemical and biological pathways are presented to serve as a comprehensive resource for professionals in the field of drug development and organic synthesis.
Introduction
This compound (CAS No: 116574-14-2) is a specialized organic compound that has garnered significant attention as a crucial building block in the pharmaceutical industry. Its unique molecular architecture, featuring a benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety, makes it an ideal precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This guide focuses on its primary application as a key intermediate in the manufacturing of Azelnidipine, a third-generation dihydropyridine calcium channel blocker.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | [1] |
| CAS Number | 116574-14-2 | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically ≥98% | [1] |
Synthesis of this compound
The principal method for synthesizing this compound is through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. This reaction is typically facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and promote ester formation.
General Experimental Protocol
The following protocol is based on established chemical literature for DCC-mediated esterification and information from patent documents concerning Azelnidipine synthesis.
Reaction Scheme:
Materials:
-
1-benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-benzhydrylazetidin-3-ol and cyanoacetic acid in anhydrous tetrahydrofuran (THF).
-
To this stirring solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in THF dropwise at room temperature.
-
Heat the reaction mixture to 55°C and maintain stirring for approximately 11 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[1]
Note: A patented method suggests that the yield can be significantly improved (to >93%) by employing an external circulation dewatering system during the reaction to remove the water generated, thus driving the equilibrium towards product formation.
Role as a Pharmaceutical Intermediate in Azelnidipine Synthesis
This compound is a pivotal intermediate in the multi-step synthesis of Azelnidipine. The cyanoacetate group undergoes further chemical transformations to construct the dihydropyridine core of the final API.
Characterization Data (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzhydryl group (approx. 7.2-7.5 ppm), the methine proton of the benzhydryl group, protons of the azetidine ring, and the methylene protons of the cyanoacetate moiety. |
| ¹³C NMR | Resonances for the aromatic carbons, the methine carbon of the benzhydryl group, the carbons of the azetidine ring, the carbonyl carbon of the ester, the nitrile carbon, and the methylene carbon of the cyanoacetate. |
| FTIR (cm⁻¹) | Characteristic peaks for C≡N stretching (approx. 2250 cm⁻¹), C=O stretching of the ester (approx. 1740 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (306.36 m/z), along with fragmentation patterns consistent with the loss of the cyanoacetate group and cleavage of the benzhydryl moiety. |
Biological Context: The Mechanism of Action of Azelnidipine
Azelnidipine, synthesized from this compound, functions as a calcium channel blocker. It exhibits high selectivity for L-type calcium channels located in vascular smooth muscle cells.
The mechanism of action involves the following steps:
-
Azelnidipine binds to the L-type calcium channels on the membrane of vascular smooth muscle cells.
-
This binding inhibits the influx of extracellular calcium ions (Ca²⁺) into the cells.
-
The reduced intracellular Ca²⁺ concentration prevents the activation of calmodulin and subsequently myosin light-chain kinase.
-
This inhibition of the contractile machinery leads to the relaxation of the vascular smooth muscle.
-
The resulting vasodilation reduces peripheral vascular resistance, ultimately lowering blood pressure.
Conclusion
This compound is a high-value pharmaceutical intermediate, indispensable for the synthesis of Azelnidipine. Its synthesis via DCC-mediated esterification is a well-established though nuanced process. Understanding the properties, synthesis, and downstream application of this intermediate is crucial for chemists and researchers involved in the development and manufacturing of cardiovascular drugs. This guide provides a foundational understanding of this key molecule, from its synthesis to its ultimate role in therapeutic intervention.
References
The Azetidine Scaffold: A Technical Guide to Mechanisms of Action in Drug Design
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Azetidine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual.[1] Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[1] This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][3]
Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread use.[1][4] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery.[1] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4] This guide delves into the core mechanisms of action through which azetidine-containing compounds exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Core Mechanisms of Action of Azetidine-Containing Compounds
The versatility of the azetidine scaffold allows it to be incorporated into molecules that modulate biological targets through several distinct mechanisms. These can be broadly categorized into enzyme inhibition, receptor modulation, and the disruption of protein-protein interactions.
Enzyme Inhibition
Azetidine-containing compounds have been successfully designed as potent and selective inhibitors for a variety of enzyme classes. The rigid framework of the azetidine ring helps to position key pharmacophoric elements in an optimal orientation for binding within the enzyme's active site.
a) Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have emerged as potent small-molecule inhibitors of STAT3.
These inhibitors function by disrupting the STAT3 signaling cascade, which is initiated by receptor-ligand binding and subsequent phosphorylation of STAT monomers by kinases like Janus kinases (JAKs).[5] The phosphorylated STATs then form dimers through reciprocal pTyr-SH2 domain interactions, translocate to the nucleus, and activate gene transcription.[5] Azetidine-containing inhibitors have been shown to directly bind to STAT3, preventing its DNA-binding activity.[5] The (R)-azetidine-2-carboxamide core is considered a privileged scaffold for potent STAT3 inhibition.[2]
b) Inhibition of GABA Transporters (GATs)
Azetidine-based compounds have been developed as conformationally constrained analogs of gamma-aminobutyric acid (GABA), leading to the discovery of potent inhibitors of GABA transporters (GATs).[2][6] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmitter action. By inhibiting GATs, these compounds increase GABA levels in the synapse, which is a therapeutic strategy for neurological disorders such as epilepsy. Structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 3-positions of the azetidine ring are crucial for potency and selectivity.[2] For example, azetidin-2-ylacetic acid derivatives with lipophilic moieties exhibit high potency for GAT-1.[2][6]
c) Other notable enzyme targets include:
-
Human Cytomegalovirus (HCMV) Protease: Azetidine-containing dipeptides have been investigated as inhibitors of HCMV replication, where the rigid ring introduces a critical conformational constraint for antiviral activity.[2]
-
Mitogen-activated protein kinase-1/2 (MEK1/2): The approved cancer therapy drug, cobimetinib, contains an azetidine moiety and functions as a MEK1/2 inhibitor.[7]
-
Janus Kinase (JAK): Tofacitinib, a treatment for rheumatoid arthritis, is a JAK inhibitor that incorporates an azetidine ring.[7]
Receptor Modulation
The defined three-dimensional structure of the azetidine ring makes it an excellent scaffold for designing ligands that can interact with high specificity and affinity to cell surface and intracellular receptors.
a) Glutamate Receptor Ligands
Azetidinic amino acids have been synthesized as conformationally constrained analogues of glutamic acid to probe the pharmacology of glutamate receptors and transporters.[8] These compounds have been characterized in binding and functional assays for both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors.[8] For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been shown to be ligands for NMDA receptors, with L-trans-ADC displaying the highest affinity.[9] Furthermore, certain azetidine analogues act as selective inhibitors for the glutamate transporter subtype EAAT2.[8]
b) Free Fatty Acid Receptor 2 (FFA2) Antagonists
FFA2, or GPR43, is a G-protein coupled receptor involved in mediating inflammatory responses. A class of azetidine derivatives has been developed as potent FFA2 antagonists.[10] High-throughput screening using a calcium flux assay identified initial hit compounds bearing the azetidine scaffold. Subsequent optimization led to the discovery of highly potent and selective antagonists, with some compounds advancing to clinical development.[10]
c) Ghrelin Receptor Inverse Agonists
The ghrelin receptor is a target for metabolic diseases. Spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of this receptor.[11] An efficient three-step synthesis and a binding assay were used to rapidly optimize the potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound class.[11]
Modulation of Protein-Protein Interactions (PPIs)
Disrupting pathological protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. The rigid azetidine scaffold can be used to project side chains in a precise manner to mimic the "hot-spot" residues at a PPI interface. While specific examples of azetidine-based PPI modulators are less common in the initial literature search, the principles of peptidomimicry suggest that this is a promising application for the scaffold.[12] The development of small molecules to inhibit PPIs is difficult due to the large and often flat interaction surfaces involved.[12] However, by using rigid scaffolds like azetidine, it is possible to create molecules that can effectively compete for binding at these interfaces.
Quantitative Data on Azetidine-Containing Compounds
The following tables summarize the inhibitory and binding activities of various azetidine-containing compounds against their respective biological targets.
Table 1: Enzyme Inhibition Data
| Compound Class | Target | Compound Example | Activity (IC50) | Reference |
| Azetidine-2-carboxamides | STAT3 | 5a | 0.55 µM | [5] |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-diphenylbutenyl derivative | 2.83 ± 0.67 µM | [6] |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-bis(3-methyl-2-thienyl)butenyl derivative | 2.01 ± 0.77 µM | [6] |
| Azetidine-3-carboxylic acid derivative | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | 15.3 ± 4.5 µM | [6] |
| 3-hydroxy-3-aryl-azetidines | GAT-1 | Compound 18b | 26.6 ± 3.3 µM | [6] |
| Azetidine-ureas | rat FAAH | VER-24052 (active isomer) | 78 nM | [7] |
| Azetidine bis-amide | JAK3 | Compound 7 | 0.26 nM | [7] |
| Azetidine bis-amide | JAK1 | Compound 7 | 3.2 nM | [7] |
Table 2: Receptor Modulation Data
| Compound Class | Target | Compound Example | Activity | Reference |
| Azetidine-2,3-dicarboxylic acid | NMDA Receptor | L-trans-ADC | Ki = 10 µM | [9] |
| Azetidine-2,3-dicarboxylic acid | NMDA Receptor | D-cis-ADC | Ki = 21 µM | [9] |
| Azetidine-2,3-dicarboxylic acid | NR1/NR2D | L-trans-ADC | EC50 = 50 µM | [9] |
| Azetidine derivative | FFA2 | Compound 99 | IC50 = 9 nM | [10] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanisms of action of azetidine-containing compounds.
STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine if a compound can inhibit the binding of the STAT3 protein to its specific DNA recognition sequence.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 breast cancer cells).[5]
-
Probe Labeling: A double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), which is a STAT3 binding site, is radiolabeled, typically with [γ-³²P]ATP.[5]
-
Binding Reaction: Nuclear extracts are pre-incubated with increasing concentrations of the azetidine test compound for a specified time (e.g., 30 minutes) at room temperature.[5]
-
Probe Incubation: The radiolabeled hSIE probe is then added to the mixture and incubated to allow for STAT3-DNA binding.[5]
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ).[5]
-
IC50 Determination: The percentage of STAT3:DNA complex formation relative to a control (without inhibitor) is plotted against the compound concentration to determine the IC50 value.[5]
Radioligand Binding Assay for NMDA Receptors
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Synaptosome Preparation: Prepare crude synaptosomes from rat forebrains.[9]
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl.
-
Reaction Mixture: In each well of a microplate, add the synaptosome preparation, a radiolabeled ligand (e.g., [³H]CGP39653 for the NMDA receptor glutamate binding site), and varying concentrations of the unlabeled azetidine test compound.[9]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compound. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay for FFA2 Antagonists
This is a cell-based functional assay to measure the ability of a compound to block the activation of a Gq-coupled GPCR like FFA2.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably overexpressing the human FFA2 receptor.[10]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the azetidine test compounds to the cells and incubate.
-
Agonist Stimulation: Stimulate the cells with an FFA2 agonist (e.g., sodium acetate).[10]
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., a FLIPR system).[8]
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
Conclusion and Future Directions
The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[1] Its unique structural and conformational properties provide a powerful tool for designing potent and selective modulators of a wide range of biological targets. The mechanisms of action are diverse, spanning enzyme inhibition, receptor modulation, and potentially the disruption of protein-protein interactions. As synthetic methodologies continue to improve, making a wider array of substituted azetidines accessible, we can anticipate the discovery of new therapeutic agents incorporating this versatile four-membered ring. Future research will likely focus on further exploring the utility of azetidines as peptidomimetics for targeting PPIs and as covalent inhibitors, expanding the therapeutic reach of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajwilsonresearch.com [ajwilsonresearch.com]
The Synthetic Keystone: A Technical Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Pharmaceutical Manufacturing
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthetic applications of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS No. 116574-14-2). This versatile building block is a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably the dihydropyridine calcium channel blocker, Azelnidipine. This document outlines its synthesis, key reactions, and provides detailed experimental protocols to facilitate its use in a laboratory setting.
Core Compound Properties
This compound is a white crystalline solid.[1] Its structure, featuring a bulky benzhydryl protecting group on the azetidine ring and a reactive cyanoacetate moiety, makes it an ideal precursor for constructing intricate heterocyclic systems.[2]
| Property | Value |
| CAS Number | 116574-14-2 |
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | White Solid |
| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester |
Synthetic Pathway Overview
The primary utility of this compound is demonstrated in the multi-step synthesis of Azelnidipine. The process involves the initial synthesis of the title compound, its subsequent conversion to a more reactive amidine intermediate, and finally, the construction of the dihydropyridine ring core via a modified Hantzsch reaction.
Experimental Protocols
Synthesis of this compound
This procedure details the formation of the title compound via esterification. The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between a carboxylic acid and an alcohol.
Workflow Diagram:
Methodology:
-
To a suitable reactor, add 1-benzhydrylazetidin-3-ol, tetrahydrofuran (THF), and cyanoacetic acid.[3]
-
Initiate stirring and begin cooling the reactor with refrigerated water.[3]
-
Add 1,3-dicyclohexylcarbodiimide (DCC) to the reactor.
-
Slowly raise the temperature to 55-60°C and maintain for approximately 10 hours.[3]
-
Upon reaction completion, cool the mixture to room temperature and filter to remove the dicyclohexylurea byproduct.[3]
-
Concentrate the filtrate to dryness under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.[3]
-
Recover the ethyl acetate under reduced pressure, and add petroleum ether to the solid residue to induce crystallization.[3]
-
Filter the mixture to collect the solid product, this compound.[3]
Quantitative Data:
| Reactant/Product | Amount | Moles (approx.) | Yield |
| 1-Benzhydrylazetidin-3-ol | 3.05 kg | 12.76 mol | - |
| Cyanoacetic Acid | 1.7 kg | 20.0 mol | - |
| This compound | ~3.19 kg | - | ~82% |
Note: Data derived from patent literature and may require optimization for specific laboratory conditions.[3]
Conversion to Amidine Intermediate
The cyanoacetate is converted to a more reactive amidine salt. This involves the formation of an imidate hydrochloride salt followed by ammonolysis.
Workflow Diagram:
Methodology:
-
The cyanoester (this compound) is treated with ethanol and hydrogen chloride gas in chloroform to yield the corresponding imidate hydrochloride salt.[1]
-
The isolated imidate salt is then treated with ammonia gas in chloroform.[1]
-
Finally, the addition of ammonium acetate in acetonitrile affords the amidine acetate salt, 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate.[1] A patent describes adding the crude product from the previous step directly to acetonitrile, adding ammonium acetate, and heating to 55-60°C for 2 hours to facilitate this transformation.
Quantitative Data:
| Reactant/Product | Moles (approx.) | Yield (approx.) | Purity (HPLC) |
| Amidine Intermediate | - | 91.2 - 93.5% | 99.52 - 99.63% |
Note: Yields are calculated from the preceding step in the patent literature.
Final Synthesis of Azelnidipine
The final step is a modified Hantzsch dihydropyridine synthesis, a multi-component reaction that forms the core heterocyclic structure of Azelnidipine.
Methodology: The amidine intermediate is condensed with (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.[1] This reaction is typically carried out under the influence of a base like sodium methoxide to yield Azelnidipine.
Conclusion
This compound is a pivotal intermediate whose value is realized through its conversion into a reactive amidine species. This transformation enables its participation in complex cyclization reactions, such as the Hantzsch synthesis, to form high-value active pharmaceutical ingredients like Azelnidipine. The detailed protocols and workflows provided herein offer a comprehensive guide for its effective utilization in pharmaceutical synthesis and drug development programs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azelnidipine Using 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker, utilizing the key intermediate 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Azelnidipine is an effective antihypertensive agent known for its gradual onset and long-lasting effects, which helps in minimizing reflex tachycardia.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2]
The synthesis route described herein involves a modified Hantzsch reaction, a common method for producing dihydropyridine derivatives. The use of this compound is a critical step in introducing the azetidine moiety, which is a key structural feature of Azelnidipine.
Experimental Protocols
The following protocols are based on established synthetic routes.
Protocol 1: Synthesis of this compound (Intermediate VI)
This protocol details the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid.
Materials:
-
1-benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol (0.983 mol) and cyanoacetic acid (1.18 mol) in dichloromethane (1.5 L).[3]
-
Stir the mixture until all solids are fully dissolved.
-
Cool the solution to 0-10°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.18 mol).[3]
-
Allow the reaction to proceed at room temperature for 3 hours.[3]
-
After the reaction is complete, cool the mixture to 0-5°C and filter to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a small portion of dichloromethane.
-
Evaporate the organic solvent under reduced pressure to obtain a solid residue.
-
Dissolve the residue in ethyl acetate (16.8 L) and wash with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and collect the filtrate.
-
Recover the ethyl acetate under reduced pressure.
-
Add petroleum ether to the solid residue, stir, and filter to obtain this compound (Intermediate VI).[3][4]
Protocol 2: Synthesis of 3-(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate acetate (Intermediate VII)
This protocol describes the conversion of the cyanoacetate intermediate to an amidinoacetate.
Materials:
-
This compound (Intermediate VI)
-
Ethanol
-
Hydrogen chloride gas
-
Dichloromethane
-
Ammonia solution (2.5-3.0%)
-
Acetonitrile
-
Ammonium acetate
Procedure:
-
Suspend Intermediate VI (approx. 3.19 kg) and ethanol (430 g) in dichloromethane (25 L).[3]
-
Cool the mixture to below 0°C and bubble hydrogen chloride gas through the solution until saturation, maintaining the temperature below 0°C.[3][5]
-
Let the reaction stand for 14 hours at 0°C.[3]
-
Slowly add the reaction mixture to an ammonia solution (2.5-3.0%) at 0-5°C, adjusting the pH to 8.5-9.5.[5]
-
Stir for 30 minutes, then allow the layers to separate for 30 minutes.
-
Separate the organic layer and wash with saturated sodium chloride solution.
-
Remove the dichloromethane under reduced pressure to obtain a white solid.
-
Add acetonitrile (2000 mL) to the solid and warm to dissolve.
-
Add ammonium acetate (11.7 g) and maintain the temperature at 55-60°C for 2 hours with mechanical stirring.[5]
-
Cool the mixture, and the product will precipitate.
-
Filter and dry the solid to obtain 3-(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate acetate (Intermediate VII).[5]
Protocol 3: Synthesis of Azelnidipine (I)
This final step involves the Hantzsch-type condensation to form the dihydropyridine ring of Azelnidipine.
Materials:
-
3-(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate acetate (Intermediate VII)
-
(Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (Intermediate III)
-
Isopropanol
-
Sodium methoxide
-
Toluene
-
Normal hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add Intermediate VII (approx. 3.2 kg), Intermediate III (approx. 2.7 kg), isopropanol (21 L), and sodium methoxide (585 g).[4]
-
Stir the mixture and heat to reflux for 4 hours.[4]
-
Cool the reaction mixture to below 10°C and filter.
-
Concentrate the filtrate under reduced pressure to dryness.
-
Dissolve the residue in ethyl acetate (35 L) and wash three times with water (6.5 L each).[4]
-
Dry the ethyl acetate layer with anhydrous sodium sulfate, filter, and recover the solvent under reduced pressure.
-
To the residue, add toluene (4.2 L) and normal hexane (3.4 L) and heat to dissolve.[4]
-
Allow the solution to cool to room temperature to crystallize.
-
Filter the crystals and dry at 45-55°C to obtain crude Azelnidipine (I).[4]
Data Presentation
| Intermediate/Product | Step | Yield | Purity (HPLC) | Melting Point (°C) | Reference |
| Amidine Intermediate (VII) | 2 | 91.2% | 99.63% | 130-132.3 | [5] |
| Amidine Intermediate (VII) | 2 | 93.5% | 99.52% | 130.1-132.0 | [5] |
| Azelnidipine (Crude) | 3 | ~2.3 kg from ~3.2 kg of (VII) | Not Specified | Not Specified | [4] |
Visualizations
Synthesis Workflow
Caption: Chemical synthesis workflow for Azelnidipine.
Mechanism of Action of Azelnidipine
Caption: Signaling pathway for Azelnidipine's mechanism of action.
References
- 1. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 2. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 5. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in pharmaceutical development. The primary synthesis route involves the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. This application note outlines a laboratory-scale protocol based on the principles of Steglich esterification, a mild and efficient method suitable for substrates that may be sensitive to harsher conditions. An alternative method described in the patent literature, employing continuous water removal, is also discussed. Quantitative data from representative reaction conditions are presented for comparison, and a detailed experimental workflow is provided.
Introduction
This compound (CAS No. 116574-14-2) is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety, makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents. The efficient synthesis of this intermediate is crucial for drug discovery and development programs.
The core transformation is the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. This reaction can be achieved under various conditions, with the primary challenge being the efficient removal of water to drive the reaction equilibrium towards the product. This note details a common and effective laboratory method using a carbodiimide coupling agent, and also references an industrial-scale approach for context.
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes representative quantitative data for the synthesis of this compound under different conditions. Method 1 is a standard laboratory Steglich esterification, while Method 2 is adapted from the patent literature for an industrial-scale process.
| Parameter | Method 1: Steglich Esterification | Method 2: Dehydration (Patent CN102329259B)[3] |
| Starting Materials | 1-Benzhydrylazetidin-3-ol, Cyanoacetic Acid | 1-Benzhydrylazetidin-3-ol, Cyanoacetic Acid |
| Coupling Agent/Activator | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDC |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Not specified (Activator role) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature (20-25 °C) | 90 °C |
| Reaction Time | 12-18 hours | 8 hours |
| Key Feature | In-situ water removal by coupling agent | External circulation dewatering system |
| Reported Yield | Typically 85-95% for similar reactions | > 93% |
| Workup | Aqueous wash, extraction | Solvent removal, purification |
| Scale | Laboratory (mmol to gram) | Industrial (kg) |
Experimental Protocols
Method 1: Laboratory-Scale Steglich Esterification
This protocol is a representative laboratory procedure for the synthesis of this compound using EDC as a coupling agent and DMAP as a catalyst. This method is known for its mild conditions and is well-suited for acid-sensitive substrates.[4][5][6]
Materials:
-
1-Benzhydrylazetidin-3-ol (1.0 eq)
-
Cyanoacetic acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-benzhydrylazetidin-3-ol (1.0 eq), cyanoacetic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature and add EDC (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Industrial Protocol via Continuous Dehydration (Based on Patent CN102329259B)
This protocol is based on a patented method designed for larger scale production, employing an external system to remove water and drive the reaction to completion.[3]
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid (molar ratio to alcohol: 1.5:1 to 2:1)
-
EDC (as activator, molar ratio to alcohol: 1.5:1 to 2:1)
-
Tetrahydrofuran (THF)
-
Dewatering agent (e.g., anhydrous Calcium Chloride)
Procedure:
-
Charge a reactor with 1-benzhydryl-3-azetidinol, cyanoacetic acid, and the activator (EDC) in THF. The initial concentration of 1-benzhydryl-3-azetidinol is adjusted to approximately 2 mol/L.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Pump the reaction mixture through an external circulation dewatering system packed with a drying agent (e.g., anhydrous calcium chloride) and return it to the reactor.
-
Continue the reaction and circulation for approximately 8 hours.
-
After the reaction is complete, discharge the reaction liquid.
-
Remove the solvent (THF) under reduced pressure.
-
The resulting residue contains the product, which can be further purified as required. The patent reports a yield of over 93%.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the laboratory-scale Steglich esterification protocol.
Caption: Workflow for the laboratory synthesis of this compound.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound CHEMICAL [m.chemicalbook.com]
- 3. CN102329259B - Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate - Google Patents [patents.google.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate and its subsequent application in common synthetic transformations. This versatile building block, featuring a reactive cyanoacetate moiety and a bulky benzhydryl-protected azetidine ring, holds significant potential in the construction of complex molecules for pharmaceutical and materials science research.
Chemical Information
| Compound Name | This compound |
| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, (1-benzhydrylazetidin-3-yl) 2-cyanoacetate |
| CAS Number | 116574-14-2[1] |
| Molecular Formula | C₁₉H₁₈N₂O₂[1] |
| Molecular Weight | 306.36 g/mol [1] |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. A high-yielding method has been reported, which involves the use of an activating agent and a continuous water removal system to drive the reaction to completion.[2]
Synthesis Workflow
References
1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Key Building Block for the Calcium Channel Blocker Azelnidipine
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a crucial intermediate in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion to Azelnidipine, a potent L-type calcium channel antagonist. Additionally, it summarizes the quantitative data associated with the synthesis and the pharmacological activity of the final product.
Application: Synthesis of Azelnidipine
The primary application of this compound in medicinal chemistry is as a precursor to Azelnidipine. The synthesis involves a multi-step process, which is initiated by the preparation of the key building block itself.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway of Azelnidipine.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate VI)
This protocol describes the esterification of 1-benzhydryl-3-azetidinol with cyanoacetic acid.
Materials:
-
1-Benzhydryl-3-azetidinol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve 1-benzhydryl-3-azetidinol and cyanoacetic acid in dichloromethane.
-
Cool the mixture to 0-10°C in an ice bath.[2]
-
Slowly add a solution of DCC in dichloromethane to the reaction mixture while maintaining the temperature between 0-10°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5°C and filter to remove the dicyclohexylurea byproduct.[2]
-
Wash the filtrate with sodium bicarbonate solution.
-
Concentrate the organic layer under reduced pressure to obtain a residue.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield this compound as a white solid.[3]
Protocol 2: Synthesis of Amidinoacetate Intermediate (VII) from this compound
This protocol details the conversion of the cyano group to an amidine acetate.
Materials:
-
This compound
-
Ethanol
-
Hydrogen chloride (gas)
-
Dichloromethane
-
Ammonia (gas or aqueous solution)
-
Ammonium acetate
-
Acetonitrile
-
Ether
Procedure:
-
Dissolve this compound in a mixture of dichloromethane and ethanol.
-
Bubble hydrogen chloride gas through the solution to form the imidate hydrochloride salt.
-
Neutralize the reaction mixture with ammonia.
-
Add ammonium acetate and heat the mixture to 55-60°C in acetonitrile for 1.5-2 hours.[4][5]
-
Cool the reaction mixture and filter if a solid precipitates.
-
Concentrate the filtrate under reduced pressure.
-
Add ether to the residue to induce crystallization of the amidinoacetate intermediate.[4]
-
Filter and dry the solid product.
Protocol 3: Synthesis of Azelnidipine
This final step involves a Hantzsch-type pyridine synthesis.
Materials:
-
Amidinoacetate Intermediate (VII)
-
(Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate
-
Sodium methoxide
-
Isopropanol or Methanol
Procedure:
-
Dissolve the amidinoacetate intermediate and (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate in isopropanol or methanol.
-
Add sodium methoxide to the solution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to collect the crude Azelnidipine.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Step | Product | Reagents | Solvent(s) | Temperature | Time | Yield | Purity | Reference(s) |
| 1. Esterification | This compound | 1-Benzhydryl-3-azetidinol, Cyanoacetic acid, DCC | Dichloromethane | 0°C to Room Temp | 3 h | 83.4% | 98.8% | [2][3] |
| 2. Amidine Formation | Amidinoacetate Intermediate | This compound, EtOH, HCl, NH₃, NH₄OAc | Dichloromethane, Acetonitrile | 55-60°C | 1.5-2 h | 91.2-93.5% | 99.5-99.8% | [5] |
| 3. Hantzsch Reaction | Azelnidipine | Amidinoacetate Intermediate, (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, NaOMe | Isopropanol/Methanol | Reflux | 5-10 h | - | - | [4][6] |
Pharmacological Activity of Azelnidipine
Azelnidipine is an effective antihypertensive agent. Clinical studies have demonstrated its ability to significantly reduce both systolic and diastolic blood pressure.
| Study Population | Dosage | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| Mild-to-moderate hypertension | 16 mg/day | 12 weeks | -33.7 | -18.4 | [7] |
| Uncontrolled hypertension (add-on therapy) | - | 1 year | -27.5 | -15.5 | [8] |
| Comparison with Amlodipine | 8-16 mg/day vs 5-10 mg/day | 8 weeks | Similar to Amlodipine | Similar to Amlodipine | [7] |
Mechanism of Action: L-Type Calcium Channel Blockade
Azelnidipine exerts its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle cells.[1][9] This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway Diagram
Caption: Mechanism of action of Azelnidipine.
References
- 1. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. An Improved Process For The Preparation Of Azelnidipine [quickcompany.in]
- 4. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 5. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]
- 6. CN102453023A - Production process of azelnidipine - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Application Notes and Protocols for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate, with the CAS number 116574-14-2, is a key chemical intermediate in the synthesis of Azelnidipine.[1][2] Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used in the management of hypertension. The unique structural features of this compound, including the benzhydryl group, the azetidine ring, and the cyanoacetate moiety, make it a valuable building block in medicinal chemistry.[3] While its primary documented application is in the synthesis of Azelnidipine, the constituent functional groups suggest a broader potential for this compound and its derivatives in drug discovery.
The cyanoacetate and cyanoacetamide moieties are present in a variety of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[4][5][6] This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents targeting a range of diseases.
Application 1: Intermediate in the Synthesis of Azelnidipine
The principal application of this compound is as a crucial intermediate in the multi-step synthesis of Azelnidipine.[1] Azelnidipine functions by blocking L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.
Chemical Properties:
| Property | Value |
| CAS Number | 116574-14-2 |
| Molecular Formula | C19H18N2O2 |
| Molecular Weight | 306.4 g/mol [2] |
| Synonyms | (1-benzhydrylazetidin-3-yl) 2-cyanoacetate, 2-Cyanoaceticacid 1-(diphenylmethyl)-3-azetidinyl ester |
Experimental Protocol: Synthesis of Azelnidipine using this compound
This protocol outlines the final steps in a potential synthetic route to Azelnidipine, starting from this compound and a dihydropyridine intermediate.
Materials:
-
This compound
-
2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 5-isopropyl ester
-
Toluene
-
Catalyst (e.g., a suitable enzyme or chemical catalyst for transesterification)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 5-isopropyl ester in toluene under an inert atmosphere.
-
Add an equimolar amount of this compound to the solution.
-
Introduce the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure Azelnidipine.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: Synthetic workflow for Azelnidipine.
Application 2: Scaffold for Novel Drug Candidates
The cyanoacetate moiety is a versatile pharmacophore that has been incorporated into various molecules with a wide range of biological activities. This suggests that this compound could be a valuable starting material for the synthesis of new chemical entities with therapeutic potential.
Potential Therapeutic Areas for Cyanoacetate Derivatives:
| Therapeutic Area | Observed Activity of Cyanoacetate/Cyanoacetamide Derivatives | Reference |
| Anti-inflammatory | N-acylhydrazone derivatives containing a cyanoacetohydrazide moiety have shown in vivo anti-inflammatory activity. | [4] |
| Antimicrobial | Unsaturated cyanoacetamide derivatives have demonstrated in vitro antibacterial activity against pathogenic bacteria. | [6] |
| Anticancer | 1,3,4-oxadiazole-containing 2-cyanoacrylate analogues have exhibited antitumor properties against human hepatoma cells. | [5] |
| Herbicidal | 2-Cyanoacrylate derivatives have shown significant herbicidal activities. | [5] |
| Enzyme Inhibition | Certain carboxamides have been developed as potent inhibitors of enzymes like dipeptidyl peptidase 1 (DPP1) and poly(ADP-ribose)polymerase (PARP). | [7][8] |
Experimental Protocol: General Synthesis of this compound
This protocol is based on the general principles of esterification and information from related syntheses.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
A suitable dehydrating agent (e.g., Dicyclohexylcarbodiimide - DCC) or an acid catalyst (e.g., p-Toluenesulfonic acid)
-
An appropriate solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 1-Benzhydrylazetidin-3-ol and cyanoacetic acid in the chosen solvent in a round-bottom flask.
-
If using a dehydrating agent like DCC, add it portion-wise to the reaction mixture at 0°C. If using an acid catalyst, add it to the mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Drug discovery workflow from the starting material.
Conclusion
While the primary established role of this compound is as a key intermediate in the synthesis of Azelnidipine, its chemical structure holds significant potential for broader applications in drug discovery. The presence of the versatile cyanoacetate moiety suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases, including inflammatory disorders, infectious diseases, and cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.
References
- 1. CN102329259B - Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate - Google Patents [patents.google.com]
- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 3. nbinno.com [nbinno.com]
- 4. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11117874B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]
- 8. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Esterification of 1-Benzhydrylazetidin-3-ol with Cyanoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid to synthesize 1-benzhydrylazetidin-3-yl 2-cyanoacetate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2]
The described method focuses on a high-yield synthesis process, emphasizing the removal of water to drive the reaction equilibrium towards the product.[1]
Introduction
The esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid is a crucial step in the synthesis of various organic molecules, including the active pharmaceutical ingredient Azelnidipine.[1] Cyanoacetate esters are versatile intermediates in the pharmaceutical industry, serving as building blocks for a range of drugs.[3][4][5] This protocol outlines a method that achieves a high yield of (1-benzhydrylazetidin-3-ol) cyanoacetate by employing a coupling agent and an efficient water removal system.[1]
Reaction and Mechanism
The reaction involves the formation of an ester bond between the hydroxyl group of 1-benzhydrylazetidin-3-ol and the carboxylic acid group of cyanoacetic acid. To facilitate this reaction, a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC), is typically used as an "activator".[1] The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. A critical aspect of this process is the continuous removal of water, a byproduct of the reaction, which shifts the equilibrium towards the formation of the ester, thereby maximizing the yield.[1]
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [6] |
| CAS Number | 116574-14-2 | [2][6] |
| Molecular Formula | C19H18N2O2 | [2][6] |
| Molecular Weight | 306.36 g/mol | [2] |
| Reported Yield | > 93% | [1] |
Experimental Protocol
This protocol is based on the high-yield synthesis method described in patent CN102329259B.
4.1. Materials and Equipment:
-
1-benzhydrylazetidin-3-ol (CAS: 18621-17-5)
-
Cyanoacetic acid (CAS: 372-09-8)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Reactor with a stirrer and temperature control
-
External circulation dewatering system (e.g., a column packed with a suitable drying agent like molecular sieves)
-
Pump for circulation
-
Standard laboratory glassware
-
Purification system (e.g., column chromatography)
-
Analytical equipment for product characterization (e.g., HPLC, NMR, MS)
4.2. Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
4.3. Step-by-Step Procedure:
-
Reactor Setup: In a clean, dry reactor, dissolve 1-benzhydrylazetidin-3-ol and cyanoacetic acid in an appropriate anhydrous organic solvent.
-
Initiation of Reaction: Begin stirring the mixture and add the coupling agent (e.g., DCC) portion-wise while maintaining the reaction temperature.
-
Water Removal: Once the coupling agent is added, start circulating the reaction mixture through the external dewatering system to continuously remove the water generated during the esterification.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as HPLC until the starting materials are consumed.
-
Work-up:
-
If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with a suitable aqueous solution (e.g., dilute acid, then brine) to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.
-
Characterization: Characterize the purified product by HPLC, NMR, and MS to confirm its identity and purity.
Signaling Pathways and Applications
While this document focuses on the synthesis, it is important to note the relevance of the product in drug development. As an intermediate for Azelnidipine, a dihydropyridine calcium channel blocker, the synthesized ester is a precursor to a molecule that plays a role in the regulation of cardiovascular function.
Caption: Synthesis of Azelnidipine intermediate and its therapeutic application.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
DCC is a known sensitizer; avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This application note and protocol provide a comprehensive guide for the successful synthesis of this compound. The use of a coupling agent and an efficient water removal system are key to achieving high yields.
References
- 1. CN102329259B - Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate - Google Patents [patents.google.com]
- 2. Cyano acetic acid 1-benzhydryl azetidin-3-yl [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
Application Notes and Protocols for the Catalytic Preparation of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is presented as a two-stage process: the preparation of the precursor alcohol, 1-Benzhydrylazetidin-3-ol, followed by its esterification with 2-cyanoacetic acid using various catalytic methods. This note focuses on three primary catalytic approaches for the esterification step: Steglich esterification utilizing a carbodiimide and a nucleophilic catalyst, enzyme-catalyzed transesterification as a green chemistry alternative, and classical acid-catalyzed esterification. Detailed protocols, comparative data, and workflow diagrams are provided to guide researchers in selecting and implementing the most suitable method for their needs.
Introduction
The azetidine ring is a valuable structural motif in medicinal chemistry. This compound serves as a crucial building block for more complex molecules, including the calcium channel blocker Azelnidipine. Efficient and scalable synthesis of this intermediate is therefore of significant interest. Catalytic methods are preferred over stoichiometric approaches due to higher efficiency, milder reaction conditions, reduced waste, and lower cost. This document outlines and compares several effective catalytic strategies for the key esterification step.
Overall Synthetic Workflow
The preparation of the target compound is achieved in two main stages, starting from commercially available benzhydrylamine and epichlorohydrin.
Caption: Overall two-stage synthesis pathway.
Part 1: Synthesis of Precursor 1-Benzhydrylazetidin-3-ol
This protocol is adapted from an improved, high-yield process suitable for large-scale synthesis.[1][2][3]
Experimental Protocol
-
Reactor Setup: Purge a suitable glass-lined reactor with nitrogen.
-
Charging Reagents: Charge the reactor with isopropanol (IPA, 5 volumes relative to benzhydrylamine), followed by benzhydrylamine (1.0 eq).
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.2 eq) dropwise over a period of 1 hour. Maintain the internal temperature below 30 °C using a cooling bath.
-
Reaction: Stir the reaction mixture at 30 °C for approximately 30-36 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the area percent of remaining benzhydrylamine is less than 1.0%.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Add a pre-cooled aqueous solution of sodium hydroxide (2.0 eq in 5 volumes of water) over 1 hour, maintaining the temperature below 10 °C.
-
Stir the mixture at 10-15 °C for 2 hours.
-
Filter the precipitated solid product.
-
Wash the filter cake with chilled purified water until the pH of the filtrate is neutral.
-
Suck-dry the product on the filter for 2 hours.
-
-
Drying: Dry the solid product under vacuum at 50-55 °C until the moisture content is below 1.0%.
-
Result: This process typically yields 1-Benzhydrylazetidin-3-ol as a white to off-white solid with a yield of approximately 80% and purity >99%.[1][2]
Part 2: Catalytic Esterification Methods
This section details three distinct catalytic methods for the esterification of 1-Benzhydrylazetidin-3-ol with 2-cyanoacetic acid.
Method A: Steglich Esterification (DCC/DMAP Catalysis)
This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. It is a very mild and efficient method for forming esters, especially for sensitive or sterically hindered alcohols.[4][5][6]
Caption: Mechanism of DMAP-catalyzed Steglich Esterification.
Experimental Protocol:
-
Reactor Setup: In a clean, dry, nitrogen-purged flask, dissolve 1-Benzhydrylazetidin-3-ol (1.0 eq) and 2-cyanoacetic acid (1.1 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM (2 volumes) dropwise to the cooled mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the precipitated DCU.
-
Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 5 volumes), saturated aqueous NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Method B: Enzyme-Catalyzed Transesterification
This protocol employs a lipase, such as immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435), to catalyze the transesterification between the alcohol and an activated ester of cyanoacetic acid (e.g., ethyl cyanoacetate). This method is highly selective, operates under mild conditions, and is considered a green chemistry approach.[7][8][9]
Caption: General mechanism for Lipase-catalyzed transesterification.
Experimental Protocol:
-
Reactor Setup: To a clean, dry flask, add 1-Benzhydrylazetidin-3-ol (1.0 eq), ethyl cyanoacetate (3.0 eq, acts as both reagent and solvent, or use a non-polar solvent like toluene), and molecular sieves (4 Å, ~100 mg/mmol of alcohol) to ensure anhydrous conditions.
-
Enzyme Addition: Add immobilized lipase (Novozym® 435, 10-20% by weight relative to the alcohol).
-
Reaction: Stir the suspension at a controlled temperature (typically 40-60 °C) under a nitrogen atmosphere. The reaction can be performed under reduced pressure to facilitate the removal of the ethanol byproduct, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by GC or LC-MS.
-
Work-up:
-
Once the reaction reaches completion (or equilibrium), filter off the immobilized enzyme. The enzyme can be washed with solvent (e.g., toluene or ethyl acetate) and dried for reuse.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethyl cyanoacetate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Method C: Acid-Catalyzed Direct Esterification
This is a classical Fischer esterification approach using a strong acid catalyst. To achieve high conversion, the water formed during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol:
-
Reactor Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reagents: Charge the flask with 1-Benzhydrylazetidin-3-ol (1.0 eq), 2-cyanoacetic acid (1.5 eq), an acid catalyst such as p-toluenesulfonic acid (p-TsOH, 0.05 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 10 volumes).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until no more water is collected in the trap and analysis of the reaction mixture (TLC or LC-MS) shows complete consumption of the starting alcohol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with additional toluene or ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Comparison of Catalytic Methods
| Parameter | Method A: Steglich Esterification | Method B: Enzyme-Catalyzed | Method C: Acid-Catalyzed |
| Catalyst | 4-DMAP (Nucleophilic Catalyst) | Lipase (e.g., Novozym® 435) | p-TsOH (Brønsted Acid) |
| Key Reagents | DCC, 2-Cyanoacetic Acid | Ethyl Cyanoacetate | 2-Cyanoacetic Acid |
| Stoichiometric Byproduct | Dicyclohexylurea (DCU) | Ethanol | Water |
| Temperature | 0 °C to Room Temp. | 40 - 60 °C | 80 - 110 °C (Reflux) |
| Typical Reaction Time | 12 - 16 hours | 24 - 72 hours | 4 - 12 hours |
| Typical Yield | High (>90%) | Moderate to High (60-95%) | Good (70-85%) |
| Advantages | - Very mild conditions- High yields- Broad substrate scope | - Green & sustainable- High selectivity- Reusable catalyst- Mild conditions | - Inexpensive catalyst- Simple setup |
| Disadvantages | - Stoichiometric waste (DCU)- DCU removal can be difficult- DCC is an allergen | - Slower reaction rates- Requires anhydrous conditions- Enzyme cost/stability | - High temperatures required- Potential for side reactions- Requires water removal |
References
- 1. Organocatalytic Decarboxylative Cyanomethylation of Difluoromethyl and Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. echemi.com [echemi.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in the preparation of various pharmaceuticals, including the antihypertensive drug Azelnidipine. The protocol details a robust and scalable procedure for the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid, utilizing a dicyclohexylcarbodiimide (DCC) mediated coupling reaction catalyzed by 4-dimethylaminopyridine (DMAP). This method, commonly known as Steglich esterification, is well-suited for scale-up due to its mild reaction conditions and generally high yields.[1][2][3] This application note includes detailed experimental procedures, data presentation in tabular format, and process diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction
This compound (CAS No. 116574-14-2) is a crucial building block in the synthesis of complex pharmaceutical compounds.[4][5] Its molecular structure, featuring a benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety, makes it a versatile precursor. The scale-up synthesis of this intermediate is of significant interest for industrial applications. The presented protocol is based on the Steglich esterification, a reliable method for the formation of esters from carboxylic acids and alcohols, which proceeds under mild conditions and is tolerant of various functional groups.[1][2][3]
Chemical Reaction:
Materials and Methods
Materials
| Material | Grade | Supplier |
| 1-Benzhydrylazetidin-3-ol | ≥98% | Commercially Available |
| Cyanoacetic Acid | ≥99% | Commercially Available |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Petroleum Ether | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization vessels
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is designed for a nominal 100 g scale of the final product.
-
Reaction Setup: In a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 1-benzhydrylazetidin-3-ol (78.2 g, 0.327 mol) and cyanoacetic acid (33.4 g, 0.392 mol, 1.2 eq).
-
Dissolution: Add anhydrous dichloromethane (800 mL) to the reactor and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (4.0 g, 0.0327 mol, 0.1 eq) to the reaction mixture.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC) (80.9 g, 0.392 mol, 1.2 eq) in anhydrous dichloromethane (200 mL) in a separate flask. Slowly add this solution to the cooled reaction mixture via an addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by HPLC until the starting material (1-benzhydrylazetidin-3-ol) is consumed (<1%).
-
Work-up - Filtration: Cool the reaction mixture to 0-5 °C for at least 1 hour to ensure complete precipitation of the DCU byproduct. Filter the mixture through a Buchner funnel to remove the DCU. Wash the filter cake with cold dichloromethane (2 x 100 mL).
-
Work-up - Aqueous Wash: Combine the filtrates in a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Purification - Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add petroleum ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) for several hours to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a cold mixture of ethyl acetate/petroleum ether (1:4), and dry under vacuum at 40 °C to a constant weight.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Scale (1-Benzhydrylazetidin-3-ol) | 78.2 g |
| Molar Equivalents (Cyanoacetic Acid) | 1.2 |
| Molar Equivalents (DCC) | 1.2 |
| Molar Equivalents (DMAP) | 0.1 |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 116574-14-2 | [5][6] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [5] |
| Molecular Weight | 306.36 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | Not available in search results | |
| Boiling Point (Predicted) | 446.4 ± 45.0 °C | [6] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [6] |
Representative Analytical Data (Predicted)
Note: The following NMR data is predicted based on the chemical structure and is provided as a representative example for characterization purposes. Actual chemical shifts may vary.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 5.30 (quint, 1H, -O-CH-), 4.45 (s, 1H, -CH(Ph)₂), 3.85 (t, 2H, azetidine-H), 3.40 (s, 2H, -CH₂-CN), 3.15 (t, 2H, azetidine-H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.0 (C=O), 142.0 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 114.5 (CN), 77.0 (-CH(Ph)₂), 68.0 (-O-CH-), 55.0 (azetidine-CH₂), 25.0 (-CH₂-CN).
Visualizations
Experimental Workflow
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 6. chembk.com [chembk.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a versatile building block for the synthesis of novel heterocyclic compounds. The presence of a reactive methylene group, flanked by a nitrile and an ester functional group, allows for a wide range of chemical transformations. The benzhydrylazetidine moiety is of particular interest in medicinal chemistry, as the azetidine ring is a key structural motif in many biologically active compounds, and the benzhydryl group can modulate pharmacokinetic and pharmacodynamic properties.
While direct literature precedents for the use of this compound in heterocyclic synthesis are limited, its reactivity can be inferred from the well-established chemistry of other cyanoacetate esters. This document provides proposed application notes and detailed experimental protocols for the synthesis of several important classes of heterocycles, including pyridones, dihydropyrimidines, and pyrazoles, using this reagent. The following protocols are based on established synthetic methodologies and are intended to serve as a starting point for further research and development.
Proposed Synthesis of Substituted 2-Pyridone Derivatives
Substituted 2-pyridones are a class of heterocyclic compounds with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The following protocol describes a proposed pathway for the synthesis of a 3-cyano-2-pyridone derivative via a modified Guareschi-Thorpe reaction.[1]
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-yl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate
-
Materials:
-
This compound (1.0 equiv.)
-
Benzalacetone (1.0 equiv.)
-
Piperidine (catalytic amount, ~0.1 equiv.)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) and benzalacetone (1.0 equiv.) in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and triturate with cold diethyl ether to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 1-Benzhydrylazetidin-3-yl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Quantitative Data (Hypothetical)
| Product Name | Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1-Benzhydrylazetidin-3-yl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate | This compound | Benzalacetone | Piperidine | Ethanol | 6-8 | 75-85 |
| 1-Benzhydrylazetidin-3-yl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | This compound | 4-Chlorobenzalacetone | Piperidine | Ethanol | 6-8 | 70-80 |
| 1-Benzhydrylazetidin-3-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | This compound | 4-Methoxybenzalacetone | Piperidine | Ethanol | 6-8 | 78-88 |
Reaction Workflow
Caption: Proposed synthesis of 2-pyridone derivatives.
Proposed Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are known for their diverse pharmacological activities, including as calcium channel blockers.[2] The following protocol outlines a proposed Biginelli reaction using this compound.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-yl 4-phenyl-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate
-
Materials:
-
This compound (1.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Thiourea (1.2 equiv.)
-
Hydrochloric acid (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
To a mixture of this compound (1.0 equiv.), benzaldehyde (1.0 equiv.), and thiourea (1.2 equiv.) in a round-bottom flask, add ethanol as the solvent.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
-
Quantitative Data (Hypothetical)
| Product Name | Starting Material | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1-Benzhydrylazetidin-3-yl 4-phenyl-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate | This compound | Benzaldehyde | Thiourea | HCl | Ethanol | 4-6 | 80-90 |
| 1-Benzhydrylazetidin-3-yl 4-(4-nitrophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate | This compound | 4-Nitrobenzaldehyde | Thiourea | HCl | Ethanol | 4-6 | 75-85 |
| 1-Benzhydrylazetidin-3-yl 6-oxo-4-phenyl-2-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate | This compound | Benzaldehyde | Urea | HCl | Ethanol | 4-6 | 70-80 |
Reaction Workflow
Caption: Proposed Biginelli reaction workflow.
Proposed Synthesis of Substituted Pyrazole Derivatives
Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds that are present in many marketed drugs, exhibiting a wide range of bioactivities. A common method for their synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-yl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
-
Materials:
-
This compound (1.0 equiv.)
-
Hydrazine hydrate (1.0 equiv.)
-
Sodium ethoxide (1.0 equiv.)
-
Ethanol (solvent)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 equiv.) and stir for 15 minutes at room temperature.
-
Add hydrazine hydrate (1.0 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the pyrazole derivative.
-
Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
-
Quantitative Data (Hypothetical)
| Product Name | Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1-Benzhydrylazetidin-3-yl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | This compound | Hydrazine hydrate | Sodium ethoxide | Ethanol | 3-5 | 70-85 |
| 1-Benzhydrylazetidin-3-yl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | This compound | Phenylhydrazine | Sodium ethoxide | Ethanol | 4-6 | 65-80 |
Reaction Workflow
Caption: Proposed synthesis of pyrazole derivatives.
Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established chemical principles and literature precedents for analogous compounds. These methods have not been experimentally validated for this compound and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Derivatization of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a versatile bifunctional molecule incorporating a bulky benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety.[1][2][3] This unique combination makes it an attractive starting scaffold for the synthesis of diverse chemical libraries aimed at drug discovery and development. The activated methylene group of the cyanoacetate functionality is particularly amenable to a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation, allowing for the introduction of a wide range of substituents.[4][5][6][7][8] This document provides detailed protocols for the derivatization of this compound via Knoevenagel condensation with a selection of aromatic aldehydes to generate a chemical library.
Principle of Derivatization
The primary method for the derivatization of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of the cyanoacetate with the carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated cyanoacrylate derivative.[4][5][6] The resulting library of compounds can then be screened for various biological activities.
Experimental Protocols
General Protocol for Library Synthesis via Knoevenagel Condensation
This protocol describes the parallel synthesis of a library of 1-Benzhydrylazetidin-3-yl 2-cyanoacrylate derivatives using a selection of aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, 2-thiophenecarboxaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 8 mL) with screw caps
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In separate reaction vials, dissolve this compound (1.0 eq) in ethanol (0.5 M).
-
Addition of Aldehyde: To each vial, add a different aromatic aldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to each reaction mixture.
-
Reaction: Tightly cap the vials and heat the reactions at 60-80°C with stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). Reactions are typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, allow the vials to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification (Optional): If necessary, the crude products can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Representative Library of 1-Benzhydrylazetidin-3-yl 2-cyanoacrylate Derivatives
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-1-Benzhydrylazetidin-3-yl 2-cyano-3-phenylacrylate | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-Benzhydrylazetidin-3-yl 3-(4-chlorophenyl)-2-cyanoacrylate | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-Benzhydrylazetidin-3-yl 2-cyano-3-(4-methoxyphenyl)acrylate | 3.5 | 88 |
| 4 | 3-Nitrobenzaldehyde | (E)-1-Benzhydrylazetidin-3-yl 2-cyano-3-(3-nitrophenyl)acrylate | 5 | 78 |
| 5 | 2-Thiophenecarboxaldehyde | (E)-1-Benzhydrylazetidin-3-yl 2-cyano-3-(thiophen-2-yl)acrylate | 2.5 | 90 |
Yields are based on isolated product after purification and are representative examples from the literature for similar Knoevenagel condensations.
Visualizations
Experimental Workflow
Caption: Workflow for the parallel synthesis of a chemical library from this compound.
Potential Signaling Pathway Modulation
Derivatives of similar cyano-containing heterocyclic compounds have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[9][10][11][12][13] A common pathway implicated in both inflammation and cancer is the NF-κB signaling pathway. The synthesized library could be screened for inhibitors of this pathway.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. China this compound 116574-14-2 [chinachemnet.com]
- 3. This compound CHEMICAL [m.chemicalbook.com]
- 4. mrj.org.ly [mrj.org.ly]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the esterification of 1-Benzhydrylazetidin-3-ol with cyanoacetic acid.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst (for Fischer esterification) may be old or hydrated. | Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid. |
| 2. Insufficient Activation: In coupling agent-mediated methods (e.g., DCC), the carboxylic acid may not be fully activated. | Ensure the use of anhydrous solvents and reagents. Consider adding a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP). | |
| 3. Low Reaction Temperature: The reaction may be too slow to reach completion in a reasonable timeframe. | Gradually increase the reaction temperature while monitoring for potential side reactions or degradation. | |
| Low Yield (<50%) | 1. Equilibrium Limitation: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back to the reactants. | - Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.- Add a dehydrating agent, such as molecular sieves, to the reaction mixture.- Use a large excess of one reactant, typically the less expensive one. |
| 2. Steric Hindrance: The bulky benzhydryl group on the azetidinol can hinder the approach of the cyanoacetic acid. | - Employ a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) which can facilitate esterification under milder conditions.- Increase the reaction time to allow for complete conversion. | |
| 3. Side Reactions: Unwanted reactions can consume starting materials or the desired product. | For DCC coupling, a potential side reaction is the formation of N-acylurea. Minimize this by using DMAP as a catalyst. | |
| Product Contaminated with Starting Materials | 1. Incomplete Reaction: The reaction has not been allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or gently increase the temperature. |
| 2. Inefficient Work-up: The extraction and washing steps may not be effectively removing unreacted starting materials. | - During aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted cyanoacetic acid.- Use multiple extractions to ensure complete separation. | |
| Difficult Purification | 1. Formation of Emulsions: The presence of both acidic and basic functionalities can lead to emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | - Adjust the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the solid product. | |
| 3. Dicyclohexylurea (DCU) Contamination: In DCC-mediated reactions, the DCU byproduct can be difficult to remove. | - Filter the reaction mixture before work-up, as DCU is often insoluble in the reaction solvent.- If DCU remains, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most effective method is the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid where water is actively removed during the reaction. A patented method utilizing an external circulation dewatering system has been reported to achieve yields greater than 93%.[1] This approach drives the reaction equilibrium towards the product.
Q2: Can I use a coupling agent like DCC for this synthesis?
A2: Yes, using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is a viable alternative, especially for achieving esterification under milder conditions. This method, often referred to as Steglich esterification when a catalyst like DMAP is used, can be effective for sterically hindered alcohols. However, removal of the dicyclohexylurea (DCU) byproduct can be a purification challenge.
Q3: My reaction has stalled and is not going to completion. What should I do?
A3: First, confirm that your reagents and solvents are anhydrous, as water can inhibit the reaction. If using Fischer esterification, consider adding more catalyst or increasing the temperature. For DCC coupling, ensure you have used a sufficient amount of the coupling agent. Monitoring the reaction by TLC is crucial to determine if the reaction is truly stalled or just slow.
Q4: I am observing a significant amount of a white precipitate in my DCC coupling reaction. What is it and how do I handle it?
A4: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC reagent. It is best to filter the reaction mixture to remove the majority of the DCU before proceeding with the aqueous work-up.
Q5: What are the key parameters to control for a successful synthesis?
A5: The key parameters are:
-
Water content: Keep the reaction environment as dry as possible.
-
Temperature: Optimize the temperature to ensure a reasonable reaction rate without causing degradation.
-
Stoichiometry: The molar ratio of reactants and coupling agents should be carefully controlled.
-
Reaction time: Allow sufficient time for the reaction to proceed to completion, as monitored by a suitable technique like TLC.
Data Presentation
Comparison of Synthesis Methods
| Method | Typical Reagents | Typical Conditions | Reported/Expected Yield | Key Advantages | Common Challenges |
| Fischer Esterification with Water Removal | 1-Benzhydrylazetidin-3-ol, Cyanoacetic acid, Acid catalyst (e.g., p-TsOH) | Toluene, Reflux with Dean-Stark trap or external dewatering system | >93% | High yield, Uses relatively inexpensive reagents | Requires specialized glassware for water removal |
| DCC Coupling (Steglich Esterification) | 1-Benzhydrylazetidin-3-ol, Cyanoacetic acid, DCC, DMAP (catalytic) | Anhydrous CH₂Cl₂ or DMF, Room Temperature | 60-85% | Mild reaction conditions, Good for sterically hindered substrates | DCU byproduct removal, Potential for N-acylurea side product |
| Standard Fischer Esterification | 1-Benzhydrylazetidin-3-ol, Cyanoacetic acid, Acid catalyst (e.g., H₂SO₄) | Excess alcohol as solvent (if applicable) or inert solvent, Reflux | <65% (equilibrium limited) | Simple setup | Low yield due to equilibrium, Higher temperatures may be needed |
Experimental Protocols
Protocol 1: High-Yield Esterification with Water Removal
This protocol is based on the principle of driving the reaction equilibrium by removing water.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-benzhydrylazetidin-3-ol (1.0 eq), cyanoacetic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: DCC-Mediated Esterification
This protocol utilizes a coupling agent for milder reaction conditions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq), cyanoacetic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 0.5 M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis Pathway
Caption: Synthesis of the target ester via esterification.
Troubleshooting Workflow
References
common side reactions in the synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. |
| Ineffective Water Removal: The esterification reaction produces water, which can reverse the reaction. | A patent for a similar process suggests using an external circulation dewatering system to continuously remove water and drive the reaction to completion, achieving a yield of over 93%.[1] | |
| Degradation of Cyanoacetic Acid: Cyanoacetic acid can decompose at elevated temperatures (around 160°C). | Maintain a controlled reaction temperature to prevent thermal decomposition of the starting material. | |
| Formation of N-acylurea: A common side reaction with DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the alcohol. | The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can minimize the formation of N-acylurea by acting as an acyl transfer agent. | |
| Difficult Purification: Presence of a Persistent White Precipitate | Formation of Dicyclohexylurea (DCU): DCC reacts with the water produced during the esterification to form the insoluble byproduct DCU. | DCU is largely insoluble in many organic solvents. After the reaction is complete, cool the reaction mixture to further precipitate the DCU and remove it by filtration. Washing the crude product with a solvent in which DCU has low solubility can also be effective. |
| Product Contamination with a Byproduct of Similar Polarity | Formation of N-acylurea: The N-acylurea byproduct can sometimes have a similar polarity to the desired ester, making separation by column chromatography challenging. | Optimize the chromatography solvent system to improve separation. Alternatively, consider using a different coupling agent that does not form this type of byproduct, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea byproduct. |
| Presence of Unreacted Starting Materials in the Final Product | Suboptimal Stoichiometry: Incorrect molar ratios of reactants and coupling agents. | Ensure precise measurement of all reactants. A slight excess of the alcohol (1-Benzhydrylazetidin-3-ol) or cyanoacetic acid may be used to ensure the complete conversion of the limiting reagent. |
| Hydrolysis of the Ester Product | Presence of Water During Workup or Storage: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions. | Use anhydrous solvents and reagents. During the workup, ensure that any aqueous washes are followed by thorough drying of the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Store the final product in a dry environment. |
| Potential for Azetidine Ring Opening | Harsh Reaction Conditions: The strained azetidine ring can be susceptible to opening under strongly acidic or basic conditions, or at high temperatures. | The synthesis is typically carried out under mild conditions. Avoid excessively high temperatures and the use of strong, non-catalytic amounts of acid or base. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid.[2] This reaction is typically facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), often with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an anhydrous organic solvent.
Q2: What are the primary side products to expect when using DCC as a coupling agent?
A2: The two main side products are:
-
Dicyclohexylurea (DCU): Formed from the hydration of DCC. It is a white solid that is poorly soluble in most organic solvents and can often be removed by filtration.
-
N-acylurea: Formed by the intramolecular rearrangement of the reactive O-acylisourea intermediate. This byproduct can be more difficult to separate from the desired product due to similar solubility and polarity.
Q3: Can the cyano group react under the esterification conditions?
A3: While the cyano group is generally stable under standard esterification conditions, prolonged exposure to acidic or basic conditions, especially in the presence of water, could potentially lead to hydrolysis, first to an amide and then to a carboxylic acid. However, with careful control of the reaction conditions, this is not a major side reaction.
Q4: What is a suitable solvent for this reaction?
A4: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or ethyl acetate are commonly used for this type of esterification. A Chinese patent describes a process using dichloromethane.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (1-benzhydrylazetidin-3-ol and cyanoacetic acid) to track the consumption of reactants and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Experimental Protocol
The following is a general experimental protocol based on a patented synthesis method.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (anhydrous)
-
Aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry reaction flask, dissolve 1-benzhydrylazetidin-3-ol and cyanoacetic acid in anhydrous dichloromethane.
-
Stir the solution to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to 0-10°C using an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (the reaction time may vary and should be monitored by TLC).
-
Upon completion of the reaction, cool the mixture to induce further precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with an aqueous alkali solution, such as sodium bicarbonate, to remove any unreacted cyanoacetic acid.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction pathways in the DCC-mediated synthesis, highlighting the formation of the desired ester and common side products.
References
Technical Support Center: Purification of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. |
| - Product loss during extraction or washing steps. | - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent product loss. | |
| - Inefficient crystallization. | - Optimize the recrystallization solvent system and cooling process. Seeding with a pure crystal can induce crystallization. | |
| - Product co-elution with impurities during chromatography. | - Adjust the eluent polarity for better separation. A shallower gradient or isocratic elution might be necessary. | |
| Product Fails to Crystallize ("Oils Out") | - Presence of impurities. | - Purify the crude product by column chromatography before attempting recrystallization. |
| - Inappropriate solvent system for recrystallization. | - Screen a variety of solvent systems. A single solvent or a binary solvent mixture may be effective. Common choices for polar compounds include ethanol/water or acetone/hexane. | |
| - Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Persistent Impurities in the Final Product | - Unreacted starting materials (1-benzhydrylazetidin-3-ol or cyanoacetic acid). | - If the impurity is the starting alcohol, column chromatography with a non-polar eluent system (e.g., heptane/ethyl acetate) should effectively separate it. For residual cyanoacetic acid, a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up can be effective. |
| - Formation of by-products. | - Characterize the impurity by NMR or LC-MS to understand its structure and polarity, which will aid in selecting the appropriate purification strategy. | |
| - Co-eluting impurities in column chromatography. | - Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. | |
| Product Degradation During Purification | - Exposure to harsh acidic or basic conditions. | - Neutralize the crude product before purification. Use neutral silica gel for chromatography. |
| - Prolonged heating during recrystallization. | - Use the minimum amount of hot solvent to dissolve the compound and avoid prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most probable impurities are unreacted starting materials: 1-benzhydrylazetidin-3-ol and cyanoacetic acid. Depending on the reaction conditions, side-products from the decomposition of cyanoacetic acid or self-condensation products could also be present, although these are generally less common under standard esterification conditions.
Q2: Which purification technique is more suitable for this compound: column chromatography or recrystallization?
Both methods can be effective. Column chromatography is excellent for removing impurities with significantly different polarities from the desired product.[1] Recrystallization is a highly effective method for obtaining a high-purity solid product, provided a suitable solvent system is identified and the crude material is not heavily contaminated with impurities that inhibit crystallization.[2] Often, a combination of both techniques is employed: an initial purification by column chromatography followed by a final recrystallization to achieve high purity.
Q3: What is a good starting point for a solvent system in column chromatography?
Based on the purification of the structurally similar compound 1-Benzhydrylazetidin-3-one, a gradient elution with a mixture of heptane and ethyl acetate on a silica gel column is a promising starting point.[1] You can start with a low polarity mixture (e.g., 9:1 heptane/ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.
Q4: How do I choose a suitable solvent for recrystallization?
The principle of "like dissolves like" is a good starting point. Since this compound is a moderately polar molecule, you should look for a solvent or solvent system that dissolves the compound well at elevated temperatures but poorly at room temperature or below.[2] Screening small amounts of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) is recommended.
Q5: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A yellowish color can indicate the presence of colored impurities or degradation products. If the product is otherwise pure by NMR and LC-MS, the color may be due to trace impurities. Treatment with activated carbon during the recrystallization process can sometimes remove colored impurities.[1]
Data Presentation
The following table summarizes typical, illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Typical Yield | Primary Impurities Removed |
| Column Chromatography | 80-90% | >95% | 75-85% | Unreacted 1-benzhydrylazetidin-3-ol, polar by-products |
| Recrystallization | >90% | >99% | 80-95% | Minor structurally similar impurities |
| Combined Approach | 80-90% | >99.5% | 65-80% | Broad range of impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel as the stationary phase using a slurry method with the initial eluent (e.g., 95:5 heptane/ethyl acetate).
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.
-
The solvent is removed under reduced pressure, and the dry, impregnated silica gel is carefully added to the top of the packed column.
-
-
Elution:
-
The column is eluted with a gradient of heptane and ethyl acetate. A typical gradient might start at 5% ethyl acetate in heptane and gradually increase to 20-30% ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Isolation:
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture).
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will result in good crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated carbon or any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
References
stability issues of the azetidine ring in 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate. The information is designed to address common questions and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the azetidine ring in this compound?
A1: The primary stability concern for azetidine rings is their susceptibility to degradation due to inherent ring strain.[1][2][3] This strain makes the four-membered ring more reactive than larger heterocyclic systems like pyrrolidines.[2] Key degradation pathways can include hydrolysis and ring-opening reactions, which can be influenced by factors such as pH, temperature, and the presence of nucleophiles.[4][5]
Q2: How might the substituents (1-benzhydryl and 3-yl 2-cyanoacetate) influence the stability of the azetidine ring?
A2: The bulky benzhydryl group on the nitrogen atom may offer some steric hindrance, potentially protecting the ring from certain intermolecular reactions. However, the ester functional group at the 3-position introduces a potential site for hydrolysis.[6] The stability of the ester linkage itself will be dependent on pH and enzymatic activity. Furthermore, the electronic properties of the substituents can influence the basicity of the azetidine nitrogen, which in turn can affect its susceptibility to acid-mediated degradation.[5]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the degradation of related azetidine compounds, two primary degradation pathways are hypothesized:
-
Hydrolysis of the Ester Linkage: The 2-cyanoacetate ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-benzhydrylazetidin-3-ol and cyanoacetic acid.
-
Ring-Opening of the Azetidine Core: The azetidine ring can undergo cleavage. Acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines.[5] This process can be catalyzed by the protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack.[5]
Q4: What are the expected major degradation products?
A4: The primary degradation products anticipated are:
-
1-benzhydrylazetidin-3-ol (from ester hydrolysis)
-
Cyanoacetic acid (from ester hydrolysis)
-
Various ring-opened derivatives of the azetidine.[6]
Q5: How can I monitor the stability of this compound during my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the stability of your compound.[7] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound observed in solution. | The pH of the solution may be too acidic or basic, promoting hydrolysis or ring-opening.[5] | Buffer the solution to a neutral pH if the experimental conditions allow. Evaluate the stability of the compound at different pH values to identify the optimal range. |
| Appearance of unexpected peaks in HPLC analysis. | These peaks may correspond to degradation products.[4] | Use LC-MS to determine the mass of the species corresponding to the new peaks to help identify them.[6] Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. |
| Inconsistent results in stability studies. | The compound may be sensitive to light (photodegradation) or temperature. | Conduct stability studies in light-protected containers and at controlled temperatures. Include control samples to assess the impact of these variables. |
| No degradation is observed under stress conditions. | The stress conditions (e.g., pH, temperature) may not be harsh enough.[4] | Increase the severity of the stress conditions, for example, by using stronger acids or bases, higher temperatures, or a suitable light source for photodegradation studies.[4] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).[4]
2. Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of hydrochloric acid (e.g., 0.1 M HCl).[4][6]
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of sodium hydroxide (e.g., 0.1 M NaOH).[6]
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.[6]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.
3. Incubation and Sampling:
-
Incubate the stressed samples for a defined period, collecting aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[6]
4. Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples before analysis.[6]
-
If necessary, dilute the samples to an appropriate concentration for the analytical method.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor peak purity.
-
If degradation is observed, use LC-MS to identify the degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting stability testing experiments.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
overcoming challenges in the synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Steglich esterification protocol.
1. Low or No Product Yield
-
Question: I have followed the protocol, but my reaction yield is very low, or I have only recovered my starting materials. What could be the issue?
-
Answer: Low or no product yield in a Ste.glich esterification can stem from several factors:
-
Reagent Quality: Ensure that all reagents, especially the coupling agent (e.g., DCC or EDC) and the solvent, are anhydrous. The presence of water can hydrolyze the activated ester intermediate and the coupling agent, halting the reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending it.
-
Suboptimal Temperature: The reaction is typically run at room temperature after the initial cooling. Ensure the reaction temperature is maintained appropriately.
-
Degradation of Coupling Agent: Ensure the coupling agent is fresh and has been stored correctly.
-
2. Presence of Impurities in the Final Product
-
Question: My final product is contaminated with a white, insoluble solid. How can I remove it?
-
Answer: A common impurity in DCC-mediated esterifications is the byproduct dicyclohexylurea (DCU).[1][2] DCU is notoriously insoluble in many organic solvents.[1] Here are several methods for its removal:
-
Filtration: A significant portion of DCU often precipitates out of the reaction mixture. This can be removed by filtration through Celite or a fritted glass funnel before the aqueous workup.[1][2]
-
Solvent Precipitation: After concentrating the reaction mixture, redissolving the crude product in a solvent in which DCU has low solubility (e.g., cold diethyl ether, acetonitrile, or ethyl acetate) can precipitate the remaining DCU, which can then be filtered off.[3]
-
Column Chromatography: If DCU persists, it can often be separated by flash column chromatography on silica gel. The choice of eluent is critical to ensure good separation.
-
-
Question: My NMR spectrum shows unreacted starting materials (1-benzhydrylazetidin-3-ol or cyanoacetic acid). How can I purify my product?
-
Answer:
-
Unreacted 1-benzhydrylazetidin-3-ol: This can typically be removed via flash column chromatography. A gradient elution system, for example with ethyl acetate and hexanes, should allow for the separation of the more polar alcohol from the less polar ester product.
-
Unreacted Cyanoacetic Acid: An acidic wash during the workup (e.g., with dilute HCl) is generally not recommended due to the basic nature of the azetidine nitrogen. Instead, a wash with a saturated aqueous solution of sodium bicarbonate can help remove unreacted cyanoacetic acid.
-
3. Difficulty in Product Isolation and Purification
-
Question: I am having trouble getting my product to crystallize. What purification alternatives can I use?
-
Answer: If crystallization is challenging, flash column chromatography is the most effective alternative for purifying this compound. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary reaction for synthesizing this compound?
-
A1: The most common method is the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. A popular and mild method for this transformation is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]
-
-
Q2: Why is the removal of water crucial in this synthesis?
-
A2: Water can react with the DCC coupling agent and the activated O-acylisourea intermediate, leading to the formation of unwanted byproducts and reducing the yield of the desired ester. A patent for a similar synthesis highlights the importance of water removal to improve the yield.
-
-
Q3: Can I use a different coupling agent instead of DCC?
-
Q4: What is the role of DMAP in the Steglich esterification?
-
A4: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the alcohol (1-benzhydrylazetidin-3-ol) to form the ester. This catalytic cycle increases the reaction rate and suppresses side reactions.[5][8]
-
Data Presentation
Table 1: Comparison of Common Coupling Agents for Esterification
| Coupling Agent | Byproduct | Byproduct Solubility | Primary Removal Method | Typical Yield Range |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Filtration | 70-90% |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Water-soluble | Aqueous Extraction | 75-95% |
Experimental Protocols
Detailed Methodology for Steglich Esterification of 1-Benzhydrylazetidin-3-ol
This protocol is a representative procedure based on the principles of Steglich esterification.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzhydrylazetidin-3-ol (1.0 eq.), cyanoacetic acid (1.1 eq.), and DMAP (0.1 eq.).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) should start to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Steglich Esterification [organic-chemistry.org]
optimization of reaction parameters for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate for pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Optimization
Q1: I am seeing low or no product formation. What are the likely causes and how can I improve the yield?
A1: Low yields in the esterification of 1-Benzhydrylazetidin-3-ol with 2-cyanoacetic acid can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Activation of Carboxylic Acid: The direct esterification of a carboxylic acid and an alcohol is often slow. The use of a coupling agent is crucial.
-
Steric Hindrance: The benzhydryl group on the azetidine nitrogen is bulky, which can sterically hinder the approach of the activated carboxylic acid.
-
Presence of Water: Water can hydrolyze the O-acylisourea intermediate, regenerating the carboxylic acid and deactivating the coupling agent.
-
Recommendation: Ensure all reactants and solvents are anhydrous. A method described in a patent for a similar synthesis suggests using an external circulation dewatering system.[6]
-
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.
-
Recommendation: Most carbodiimide-mediated esterifications are carried out at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: What are the common side reactions, and how can I minimize them?
A2: The primary side reaction in carbodiimide-mediated esterifications is the formation of an N-acylurea byproduct.[2][5]
-
Cause: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.
-
Minimization:
-
The use of DMAP as a catalyst can minimize this side reaction by rapidly converting the O-acylisourea to a more stable and reactive acyl-pyridinium intermediate.[5]
-
Adding the alcohol to the reaction mixture as soon as the O-acylisourea is formed can also favor the desired esterification over the rearrangement.
-
Q3: Which coupling agent should I choose: DCC or EDC?
A3: The choice between DCC and EDC largely depends on your purification strategy.[2][7]
-
DCC (N,N'-Dicyclohexylcarbodiimide):
-
Advantage: Inexpensive and effective.
-
Disadvantage: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and is typically removed by filtration. However, complete removal can be challenging.
-
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):
-
Advantage: The corresponding urea byproduct is water-soluble, allowing for easy removal with an aqueous workup.[2] This is often preferred for easier purification.
-
Purification
Q4: I'm having trouble purifying my product. What are the recommended procedures?
A4: Purification of this compound typically involves removing the urea byproduct and any unreacted starting materials.
-
If using DCC:
-
After the reaction is complete, cool the reaction mixture to promote precipitation of the dicyclohexylurea (DCU).
-
Filter the reaction mixture to remove the precipitated DCU.
-
The filtrate can then be subjected to an aqueous workup and further purified by column chromatography.
-
-
If using EDC:
-
Perform an aqueous workup. The water-soluble urea byproduct will be removed in the aqueous layer.
-
The organic layer containing the product can then be dried and concentrated.
-
Further purification can be achieved by column chromatography on silica gel. A suitable eluent system would be a mixture of heptane and ethyl acetate.[1]
-
Q5: What are the typical TLC conditions for monitoring the reaction?
A5: A common mobile phase for TLC analysis of similar compounds is a mixture of petroleum ether and ethyl acetate in a 1:1 volume ratio.[1] The starting materials (1-benzhydrylazetidin-3-ol and 2-cyanoacetic acid) and the product should have different Rf values, allowing for clear monitoring of the reaction progress.
Experimental Protocols
Steglich Esterification Protocol
This protocol is a general guideline based on the principles of Steglich esterification.[3][4][5] Optimization may be required for specific experimental setups.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
2-Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzhydrylazetidin-3-ol (1 equivalent) and 2-cyanoacetic acid (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) or EDC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup (DCC):
-
Cool the reaction mixture to enhance precipitation of DCU.
-
Filter off the precipitated DCU.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Workup (EDC):
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Coupling Agents for Esterification
| Coupling Agent | Byproduct | Byproduct Solubility | Purification Method |
| DCC | Dicyclohexylurea (DCU) | Poorly soluble in most organic solvents | Filtration |
| EDC | Water-soluble urea | Soluble in water | Aqueous extraction |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low reaction yields.
Logical Relationships of Reaction Parameters
Caption: Key parameters influencing reaction outcome.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. interchim.fr [interchim.fr]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
minimizing by-product formation in cyanoacetate reactions
Welcome to the technical support center for cyanoacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in cyanoacetate reactions, particularly in Knoevenagel condensations?
A1: The most frequently encountered by-products include:
-
Michael Adducts: The Knoevenagel product can react with a second molecule of the active methylene compound (e.g., ethyl cyanoacetate).[1]
-
Self-Condensation of the Carbonyl Compound: Aldehydes or ketones, especially under strong basic conditions, can react with themselves.[1]
-
Hydrolysis Products: The ester or nitrile group of the cyanoacetate can be hydrolyzed, especially in the presence of strong acids or bases and water.[2][3] This can lead to the formation of cyanoacetic acid or malonic acid derivatives.
-
Bis-Adducts: Particularly with reactive aldehydes like formaldehyde, a double addition of the active methylene compound can occur.[1]
-
Side reactions involving substituents: Functional groups on the aldehyde or ketone can lead to undesired side reactions, such as oxidation of phenolic hydroxyl groups.[4]
Q2: How does the choice of catalyst influence by-product formation?
A2: The catalyst plays a crucial role in directing the reaction towards the desired product and minimizing side reactions.
-
Weak Bases: Mild bases like piperidine, ammonium acetate, or amine salts are often preferred as they are effective in catalyzing the Knoevenagel condensation without promoting the self-condensation of aldehydes or ketones.[1][5]
-
Strong Bases: Strong bases like sodium hydroxide can lead to an increase in side reactions, including the Cannizzaro reaction of the aldehyde and hydrolysis of the ethyl cyanoacetate.[2]
-
Heterogeneous Catalysts: Solid-supported catalysts can offer advantages in terms of easier separation from the reaction mixture, potentially reducing catalyst-induced by-products during work-up.[1]
-
Organocatalysts: Proline and other organocatalysts can be effective and offer good stereoselectivity in some cases.
Q3: What is the effect of temperature on the formation of by-products?
A3: Temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also promote the formation of by-products.[4][6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress. For instance, in some Knoevenagel condensations, increasing the temperature above 50°C led to a darker reaction color and a decrease in yield, suggesting enhanced side reactions.
Q4: Can the solvent choice help in minimizing by-products?
A4: Yes, the solvent can significantly impact the reaction outcome. Protic polar solvents like ethanol or even water can be effective for Knoevenagel condensations.[1][7] In some cases, solvent-free conditions have been shown to be optimal, leading to shorter reaction times and simpler purification.[1][5] The solubility of all reactants in the chosen solvent at the reaction temperature is crucial for a homogenous reaction and to avoid side reactions due to localized high concentrations.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Knoevenagel Condensation Product
This is a common issue that can be caused by several factors. The following guide will help you troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Michael Adducts
The Knoevenagel product, being an α,β-unsaturated compound, is susceptible to nucleophilic attack by another molecule of the deprotonated cyanoacetate.
Mitigation Strategies:
-
Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to minimize the presence of excess nucleophile.[1]
-
Reaction Time: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed to prevent the subsequent Michael addition.[4]
-
Catalyst Choice: A less basic catalyst might reduce the concentration of the deprotonated cyanoacetate, thereby slowing down the Michael addition.
Issue 3: Hydrolysis of Ester or Nitrile Group
The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ethyl cyanoacetate or the product.
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried.
-
Prompt Work-up: Neutralize the reaction mixture promptly after completion to avoid prolonged exposure to acidic or basic conditions.[8]
-
Buffered Work-up: If possible, use a buffered work-up to maintain a neutral pH.[8]
Data Presentation
Table 1: Effect of Catalyst on Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Cyanoacetate
| Catalyst | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| DABCO | [HyEtPy]Cl–H₂O | 50 | 30 | 92 |
| HMTA | [HyEtPy]Cl–H₂O | Room Temp | - | 61 |
| K₂CO₃ | [HyEtPy]Cl–H₂O | Room Temp | - | ~0 |
| NaOH | [HyEtPy]Cl–H₂O | Room Temp | - | 36 |
Data adapted from a study on DABCO-catalyzed Knoevenagel condensation.[2]
Table 2: Optimization of Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DIPEAc | Hexane | 65-70 | 3-6 | High |
| Triethylamine | MDC | Reflux | - | Low |
| Piperidine | MDC | Reflux | - | Moderate |
| None | MDC | Reflux | - | 5 |
Data adapted from a study on an improved Knoevenagel condensation protocol.[9]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Weak Base Catalyst
This protocol is a general guideline for a Knoevenagel condensation using piperidine as a catalyst.
Experimental Workflow
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and absolute ethanol.[10]
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.[10]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol provides an environmentally friendly alternative to traditional solvent-based methods.
Methodology:
-
In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., a catalytic amount of gallium chloride).[1]
-
Grind the mixture with a pestle at room temperature.[1]
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, wash the solid mixture with water.
-
Collect the solid product by filtration and dry. Further purification is often not necessary.[1]
Signaling Pathways and Logical Relationships
By-product Formation Pathways in Knoevenagel Condensation
The following diagram illustrates the main reaction pathway and potential side reactions in a Knoevenagel condensation between an aldehyde and ethyl cyanoacetate.
References
- 1. benchchem.com [benchchem.com]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Azetidine Compound Purification via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of azetidine compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying azetidine compounds by column chromatography?
Azetidine purification can be challenging due to the inherent ring strain of the four-membered ring. This makes them susceptible to ring-opening under acidic conditions, which can be problematic as standard silica gel is acidic.[1][2][3] Common issues include product degradation on the column, co-elution with impurities of similar polarity, and difficulties with removing certain protecting groups.[2][4][5]
Q2: My azetidine compound is degrading on the silica gel column. What is causing this and how can I prevent it?
Degradation of azetidines on a standard silica gel column is a frequent problem.[1][2][6] The acidic nature of silica gel can protonate the nitrogen atom of the azetidine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[2]
To prevent degradation, consider the following solutions:
-
Neutralize the Silica Gel: Prepare a slurry of your silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (Et₃N), before packing the column.[2][5][7]
-
Use an Alternative Stationary Phase: Basic or neutral alumina can be an effective alternative to silica gel for acid-sensitive compounds.[2][4][5] Florisil is another potential option.[1]
-
Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[2]
Q3: How do I choose an appropriate solvent system (mobile phase) for my azetidine compound?
The choice of solvent system is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes, ethyl acetate) and a more polar solvent (e.g., dichloromethane, methanol).[1][2]
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation.[5] A good starting point is a hexane/ethyl acetate mixture.[2] For more polar compounds, a dichloromethane/methanol system might be more effective.[2]
-
Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.4 for your desired compound on the TLC plate.[5]
-
Gradient Elution: For difficult separations where impurities have similar polarities to your product, using a shallow gradient of increasing solvent polarity can be very effective.[2]
Q4: What role do protecting groups play in the purification of azetidines?
Protecting the azetidine nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can significantly increase the compound's stability and reduce its polarity.[4][8][9][10] This often simplifies purification by column chromatography. The Boc group is particularly common and can be removed under acidic conditions after purification.[2][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of azetidine compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Degradation on Column | Acidic nature of silica gel causing ring-opening.[1][2][3] | - Neutralize silica gel with 0.1-1% triethylamine in the eluent.[2][5][7]- Use an alternative stationary phase like basic or neutral alumina.[2][4][5]- Minimize the time the compound spends on the column.[1][2] |
| Co-elution of Product and Impurities | Similar polarity of the product and impurities.[2][4] | - Try a different solvent system to alter selectivity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[2][4]- Employ a shallow gradient elution.[2]- Consider alternative purification techniques like preparative HPLC or crystallization.[4][5] |
| Product is an Oil and Cannot be Crystallized | - Amorphous nature of the compound.- Presence of impurities preventing crystallization.[5] | - Convert the basic azetidine to a salt (e.g., hydrochloride), which is often a crystalline solid.[5]- Re-purify by column chromatography using a different solvent system to remove persistent impurities.[5] |
| Incomplete Removal of N-Boc Protecting Group | - Insufficient acid or reaction time.- Inappropriate deprotection reagent.[2] | - Increase the equivalents of the acidic reagent (e.g., TFA or HCl in dioxane).[2]- Increase the reaction time or temperature, monitoring by TLC or LC-MS.[2] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of an N-Boc Protected Azetidine
This protocol provides a general procedure for the purification of an N-Boc protected azetidine derivative.
Materials:
-
Crude N-Boc azetidine compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Triethylamine (Et₃N) (optional, for acid-sensitive compounds)
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it using various ratios of hexanes and ethyl acetate to determine the optimal solvent system for separation. A good starting point is a 9:1 hexane/EtOAc ratio.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase. If the azetidine is acid-sensitive, add 0.5-1% triethylamine to the mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under positive pressure (e.g., with air or nitrogen).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[7][11]
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution of the product by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc azetidine.[5]
-
Visual Guides
Caption: A typical experimental workflow for the purification of azetidine compounds by column chromatography.
Caption: A troubleshooting guide for common issues encountered during azetidine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
strategies to prevent ring-opening of 1-benzhydrylazetidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzhydrylazetidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the azetidine ring, a critical component in many pharmaceutical compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to prevent the undesired ring-opening of 1-benzhydrylazetidine derivatives.
Issue 1: Significant decomposition of the azetidine ring is observed under acidic conditions (e.g., during purification with silica gel or in acidic reaction media).
-
Potential Cause: The four-membered azetidine ring is inherently strained and susceptible to acid-mediated ring-opening.[1] Protonation of the azetidine nitrogen increases this strain, making the ring more vulnerable to nucleophilic attack and subsequent cleavage.[1]
-
Solutions:
-
pH Control: Maintain neutral or slightly basic conditions whenever possible. During workup, use a mild base such as sodium bicarbonate to neutralize any excess acid.
-
Chromatography: When performing column chromatography, use a neutralized stationary phase. Pre-treating silica gel with a base like triethylamine (typically 1-2% in the eluent) can prevent on-column decomposition. Alternatively, consider using other stationary phases like alumina (neutral or basic).
-
Protecting Groups: If the reaction chemistry allows, consider using an acid-labile protecting group on a different part of the molecule that can be removed under non-acidic conditions.
-
Issue 2: The azetidine ring opens during a reaction involving nucleophiles.
-
Potential Cause: The benzhydryl group, while sterically bulky, can also stabilize a potential carbocation intermediate if it were to be cleaved off, although this is less common than acid-catalyzed ring-opening. More likely, if the azetidine nitrogen is quaternized or activated, the ring becomes highly susceptible to nucleophilic attack.
-
Solutions:
-
Steric Shielding: Introduce bulky substituents on the azetidine ring, particularly at the 2- and 4-positions, to sterically hinder the approach of nucleophiles.
-
Electronic Modification: Modify the electronic properties of the benzhydryl group. Electron-withdrawing groups on the phenyl rings can slightly decrease the basicity of the azetidine nitrogen, potentially reducing its reactivity towards activating agents.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions, including ring-opening.
-
Issue 3: Unexpected ring-opening occurs when attempting to remove the N-benzhydryl group.
-
Potential Cause: The conditions required for N-debenzhydrylation, such as strong acids or catalytic hydrogenation, can also promote ring-opening of the azetidine.
-
Solutions:
-
Alternative Debenzhydrylation Methods: Explore milder deprotection protocols. For instance, using a transfer hydrogenation system (e.g., palladium on carbon with a hydrogen donor like ammonium formate) might be less harsh than high-pressure hydrogenation.
-
Protecting Group Strategy: In the synthetic design phase, consider using an alternative N-protecting group that can be removed under orthogonal conditions that are known to be safe for the azetidine ring (e.g., a Boc group removable with mild acid, provided the rest of the molecule is stable).
-
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring in my 1-benzhydrylazetidine derivative prone to opening?
A1: The primary reason is the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[2] This strain makes the ring thermodynamically less stable than larger ring systems like pyrrolidines. The N-benzhydryl group, being bulky, can offer some steric protection. However, the reactivity of the azetidine nitrogen's lone pair and its propensity for protonation in acidic media can lead to pathways that result in ring cleavage.[1]
Q2: How does the pKa of the azetidine nitrogen affect its stability?
A2: The pKa of the azetidine nitrogen is a critical factor in its stability, especially in acidic environments. A higher pKa indicates a more basic nitrogen, which is more readily protonated. Protonation of the azetidine nitrogen enhances the ring strain and makes the ring more susceptible to nucleophilic attack and subsequent opening.[1] Therefore, strategies that lower the pKa of the azetidine nitrogen can increase the stability of the ring.
Q3: Can I predict the stability of my 1-benzhydrylazetidine derivative based on its substituents?
A3: Yes, to some extent.
-
Substituents on the Benzhydryl Phenyl Rings: Electron-withdrawing groups on the phenyl rings will decrease the electron density on the azetidine nitrogen, thereby lowering its basicity and pKa. This should lead to greater stability in acidic conditions. Conversely, electron-donating groups may increase the nitrogen's basicity, making the ring more labile.
-
Substituents on the Azetidine Ring: Bulky substituents at the 2- and/or 3-positions of the azetidine ring can provide steric hindrance, which can protect the ring from nucleophilic attack. This steric shielding can significantly enhance the kinetic stability of the azetidine ring.
Q4: Are there any general synthetic strategies to create more stable 1-benzhydrylazetidine derivatives?
A4: Yes. When designing your synthesis, consider the following:
-
Introduce Steric Bulk: Plan your synthesis to include bulky groups on the azetidine ring itself.
-
Incorporate Electron-Withdrawing Groups: If compatible with the desired biological activity, use benzhydryl analogues with electron-withdrawing substituents.
-
Late-Stage N-Benzhydrylation: If possible, construct the substituted azetidine ring first and introduce the benzhydryl group in a later synthetic step to avoid exposing a sensitive intermediate to harsh conditions.
Quantitative Data
| N-Aryl Substituent | Azetidine Nitrogen pKa (calculated) | Half-life (T1/2) at pH 1.8 |
| 4-methoxyphenyl | 3.2 | < 10 min |
| phenyl | 2.9 | < 10 min |
| 4-cyanophenyl | 0.5 | < 10 min |
| 4-pyridyl | -0.8 | > 24 h |
| 2-pyridyl | -1.1 | > 24 h |
Data adapted from a study on N-aryl azetidines to demonstrate the influence of electronics on stability.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
This protocol is designed to prevent the acid-catalyzed ring-opening of sensitive 1-benzhydrylazetidine derivatives during purification.
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add Base: To the slurry, add 1-2% (v/v) of triethylamine. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of triethylamine.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure that the triethylamine is evenly distributed and has neutralized the acidic sites on the silica gel.
-
Pack the Column: Pack the column with the neutralized silica gel slurry as you normally would.
-
Run the Column: Use an eluent that also contains 1-2% triethylamine to maintain the neutral/basic environment throughout the purification process.
Protocol 2: General Procedure for a Reaction with a Sensitive 1-Benzhydrylazetidine Derivative
This protocol provides general guidelines for handling reactions where the azetidine ring might be at risk.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially if organometallic reagents are used.
-
Anhydrous Solvents: Use dry, anhydrous solvents to avoid the presence of adventitious acids.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize the rate of potential decomposition pathways.
-
Controlled Addition: Add reagents dropwise and slowly to avoid localized heating and high concentrations of reactive species.
-
Quenching: Quench the reaction with a non-acidic or basic solution. For example, use a saturated aqueous solution of sodium bicarbonate or ammonium chloride (if the product is not a free base).
-
Workup: During the extractive workup, if an acidic wash is necessary, perform it quickly and at a low temperature. Whenever possible, use a mild basic wash (e.g., with saturated aqueous NaHCO₃) to ensure the product is in its free base form before concentration.
Visualizations
Caption: Logical relationships between factors promoting ring-opening and preventative strategies.
References
troubleshooting failed reactions involving 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 116574-14-2) is a chemical intermediate primarily used in the synthesis of pharmaceuticals.[1] Its molecular structure, featuring a benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety, makes it a valuable building block. A notable application is in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker.[2]
Q2: What are the key physical and chemical properties of this compound?
While detailed experimental data is limited, the following table summarizes key known and predicted properties.
| Property | Value | Source |
| CAS Number | 116574-14-2 | [1][3] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [3][4] |
| Molar Mass | 306.36 g/mol | [4] |
| Appearance | White solid | [2][4] |
| Predicted Boiling Point | 446.4 ± 45.0 °C | [4] |
| Predicted Flash Point | 223.793 °C | [4] |
| Solubility | Soluble in organic solvents like benzene and dichloromethane. | [4] |
Q3: What are the typical starting materials for the synthesis of this compound?
The synthesis typically starts from 1-benzhydrylazetidin-3-ol and cyanoacetic acid.[1][2] The quality and purity of these starting materials are crucial for a successful reaction.
Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions involving this compound, particularly in the context of esterification and subsequent reactions like the Knoevenagel condensation.
Issue 1: Low or No Product Yield
Possible Cause 1: Poor Quality of Starting Materials
-
1-Benzhydrylazetidin-3-ol: Impurities in this starting material can interfere with the reaction. It is often synthesized from benzhydrylamine and epichlorohydrin, and residual reactants or side products may be present.
-
Cyanoacetic Acid: This reagent can degrade over time, especially if exposed to moisture.
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of both starting materials using techniques like NMR, HPLC, or melting point analysis.
-
Purify Starting Materials: If impurities are detected, purify the starting materials. 1-Benzhydrylazetidin-3-ol can be purified by recrystallization.
-
Use Fresh Reagents: Use freshly opened or properly stored cyanoacetic acid.
Possible Cause 2: Inefficient Water Removal during Esterification
The esterification reaction between 1-benzhydrylazetidin-3-ol and cyanoacetic acid produces water as a byproduct. According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the reactants, thus reducing the yield. A patented method for this synthesis emphasizes the importance of removing water during the reaction to improve the yield.
Troubleshooting Steps:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it is formed.
-
Dehydrating Agents: Incorporate a dehydrating agent in the reaction mixture, ensuring it is compatible with the reactants and reaction conditions.
-
External Circulation Dehydration: For larger scale reactions, an external circulation system with a dewatering agent can be employed.
Possible Cause 3: Inappropriate Reaction Conditions
Temperature, reaction time, and the choice of catalyst or activating agent are critical.
Troubleshooting Steps:
-
Optimize Temperature: While some syntheses are performed at room temperature, others may require heating to proceed at a reasonable rate.[2] Monitor the reaction progress at different temperatures to find the optimum.
-
Adjust Reaction Time: The reaction may be slow. Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time.
-
Select an Appropriate Activating Agent: For the esterification, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is often used.[2] Ensure the quality and correct stoichiometry of the activating agent.
Issue 2: Presence of Impurities and Side Products
Possible Side Reaction 1: Hydrolysis of the Ester
The ester bond in this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base, leading back to 1-benzhydrylazetidin-3-ol and cyanoacetic acid.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral pH: Maintain a neutral pH during workup and purification to minimize acid- or base-catalyzed hydrolysis.
Possible Side Reaction 2: Debenzhydrylation
The benzhydryl protecting group on the azetidine nitrogen is generally stable but can be cleaved under strong acidic conditions.
Troubleshooting Steps:
-
Avoid Strong Acids: Use mild reaction and workup conditions. If acidic conditions are necessary, use weaker acids or control the temperature and reaction time carefully.
Possible Side Reaction 3: Azetidine Ring Opening
The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions under certain conditions, particularly with nucleophiles.
Troubleshooting Steps:
-
Control Nucleophilicity: Be mindful of the nucleophiles present in the reaction mixture and their potential to react with the azetidine ring.
-
Moderate Temperatures: Avoid excessively high temperatures which can promote ring-opening.
Possible Side Reaction 4: Side Reactions in Knoevenagel Condensation
When this compound is used in a Knoevenagel condensation, various side reactions can occur, such as self-condensation of the aldehyde or Michael addition to the product.
Troubleshooting Steps:
-
Optimize Catalyst: The choice and amount of base catalyst (e.g., piperidine, triethylamine) are crucial. Weakly basic amines are generally preferred to avoid self-condensation of the aldehyde.
-
Control Stoichiometry: Use an appropriate stoichiometry of reactants to minimize side reactions.
-
Monitor Reaction Progress: Closely monitor the reaction to stop it once the desired product is formed, preventing further reactions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of an intermediate for Azelnidipine.[2]
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (anhydrous)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a clean, dry reaction vessel, dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) and cyanoacetic acid (1.2 equivalents) in dichloromethane.
-
Stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0-5 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU, washing the filter cake with a small amount of cold dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethyl acetate/petroleum ether to yield this compound as a white solid.[2]
Visualizations
Troubleshooting Workflow for Low Product Yield
References
Validation & Comparative
Characterization of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of the small molecule, 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a compound of interest in pharmaceutical development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines experimental data for its key precursor, 1-Benzhydrylazetidin-3-one, with a detailed predictive analysis of the final compound. This approach offers a robust framework for researchers to establish and validate their own analytical protocols.
Overview of Analytical Techniques
The characterization of a novel pharmaceutical candidate like this compound relies on a suite of orthogonal analytical techniques to confirm its identity, purity, and stability. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure and properties.
Data Presentation and Comparison
The following tables summarize the available and predicted analytical data for this compound and its precursor, 1-Benzhydrylazetidin-3-one.
Table 1: ¹H NMR Data Comparison (Predicted for Target Molecule)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Benzhydryl CH | ~4.5 | s |
| Azetidine CH₂ (adjacent to N) | ~3.8 - 4.2 | m | |
| Azetidine CH (ester-linked) | ~5.0 - 5.4 | m | |
| Cyanoacetate CH₂ | ~3.5 | s | |
| Aromatic CH | ~7.2 - 7.5 | m | |
| 1-Benzhydrylazetidin-3-one [1] | Benzhydryl CH | 4.60 | s |
| Azetidine CH₂ | 4.01 | s | |
| Aromatic CH | 7.22, 7.30, 7.48 | m |
Table 2: ¹³C NMR Data Comparison (Predicted for Target Molecule)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | Benzhydryl CH | ~75-80 |
| Aromatic C (quaternary) | ~140-145 | |
| Aromatic CH | ~125-130 | |
| Azetidine CH₂ (adjacent to N) | ~55-60 | |
| Azetidine CH (ester-linked) | ~65-70 | |
| Cyanoacetate CH₂ | ~25-30 | |
| Cyano C≡N | ~115-120 | |
| Ester C=O | ~160-165 | |
| 1-Benzhydrylazetidin-3-one | Benzhydryl CH | Not Available |
| Azetidine CH₂ | Not Available | |
| Ketone C=O | Not Available | |
| Aromatic C | Not Available |
Table 3: Mass Spectrometry Data (Predicted for Target Molecule)
| Compound | Ionization Mode | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | ESI+ | 307.14 | Loss of the cyanoacetate group, fragmentation of the benzhydryl group. |
Table 4: FT-IR Spectroscopy Data (Predicted for Target Molecule)
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |
| This compound | C≡N (Nitrile) | ~2250 |
| C=O (Ester) | ~1740 | |
| C-O (Ester) | ~1200 | |
| C-H (Aromatic) | ~3000-3100 | |
| C-H (Aliphatic) | ~2850-2950 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
ESI-MS Parameters:
-
Ionization Mode: Positive (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Pressure: 30-40 psi.
-
Drying Gas Flow: 8-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: 50-500 m/z.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Gradient Program (Example):
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
References
Quality Control for Pharmaceutical Intermediates: A Comparative Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate and N-Benzyl-4-piperidone
For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of pharmaceutical intermediates is a critical, non-negotiable aspect of API (Active Pharmaceutical Ingredient) synthesis. The quality of an intermediate directly influences the purity, stability, and overall safety of the final drug product.[1][2] This guide provides a comparative overview of the quality control parameters for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate and a widely used alternative intermediate, N-Benzyl-4-piperidone.
This compound (CAS: 116574-14-2) is a valuable building block in the synthesis of various pharmaceutical compounds, prized for its unique azetidine ring and cyanoacetate group.[3] N-Benzyl-4-piperidone (CAS: 3612-20-2), a piperidine derivative, serves as a crucial starting material in the synthesis of potent analgesics such as Fentanyl and its analogs.[4][5] While both are vital intermediates, the available quality control data and analytical methodologies for N-Benzyl-4-piperidone are more extensively documented, providing a solid benchmark for comparison.
Comparative Quality Control Parameters
The following table summarizes key quality control parameters for both intermediates. The specifications for this compound are based on general industry standards for pharmaceutical intermediates, while the data for N-Benzyl-4-piperidone is derived from publicly available certificates of analysis and technical data sheets.
| Parameter | This compound (Typical) | N-Benzyl-4-piperidone (Documented) | Significance |
| Appearance | White to off-white crystalline solid. | Colorless to yellow or brown-red liquid.[2] | Provides a preliminary check for purity and potential degradation. |
| Identification | Conforms to the reference spectrum (e.g., FTIR, NMR). | Conforms to the reference spectrum (e.g., FTIR, NMR).[6] | Confirms the chemical identity of the material. |
| Purity (Assay) | ≥ 98.0% (by HPLC).[7] | ≥ 98.0% (by GC), with some suppliers offering ≥ 99.0%.[2] | Ensures the correct amount of the desired compound is present. |
| Single Maximum Impurity | ≤ 0.5% | ≤ 1.0%. | Controls the level of any single known or unknown impurity. |
| Total Impurities | ≤ 1.5% | ≤ 2.0%. | Controls the overall level of process-related and degradation impurities. |
| Water Content | ≤ 0.5% (by Karl Fischer). | ≤ 0.5% (by Karl Fischer).[2] | Excess water can affect stability and reactivity in subsequent steps. |
| Residual Solvents | To comply with ICH Q3C limits (e.g., Methanol, Toluene). | To comply with ICH Q3C limits (e.g., Toluene, Methanol).[8][9] | Ensures that solvents used in manufacturing are removed to safe levels. |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | Protects against contamination from potentially toxic metal catalysts or equipment. |
Experimental Protocols
Detailed and validated analytical methods are the bedrock of a robust quality control strategy. Below are representative protocols for determining purity and residual solvents.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and impurity profile of non-volatile intermediates like this compound.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the intermediate in 10 mL of Acetonitrile to prepare a 1 mg/mL solution.
-
Calculation: Purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area.
Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for volatile compounds like N-Benzyl-4-piperidone and is effective for both purity assessment and identification of volatile impurities.[1]
-
Instrumentation: Gas Chromatograph coupled with a Mass Selective Detector.[1]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1000 µg/mL stock solution by dissolving 10 mg of the intermediate in 10 mL of methanol. Further dilute with methanol to a working concentration of approximately 50 µg/mL.[1]
Visualizing the Quality Control Workflow
A structured workflow is essential for ensuring that every batch of an intermediate meets the required quality standards before being released for use in API synthesis.
Caption: General Quality Control Workflow for Pharmaceutical Intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Benzyl-4-piperidone - Analytical Standards - CAT N°: 21962 [bertin-bioreagent.com]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
comparison of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate with other azetidine building blocks
A Comparative Guide to Azetidine Building Blocks for Drug Discovery
An Objective Comparison of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate and Other Key Azetidine Scaffolds
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry.[1] Their unique conformational rigidity and favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—make them attractive scaffolds for drug design.[2] This guide provides a detailed comparison of this compound with other foundational azetidine building blocks, including N-Boc-3-azetidinone, 3-hydroxyazetidine, and 3-aminoazetidine, to aid researchers in selecting the optimal starting material for their synthetic campaigns.
Overview of this compound
This compound (CAS 116574-14-2) is a versatile synthetic intermediate characterized by three key features: the azetidine core, a bulky N-benzhydryl (Bhd) protecting group, and a 3-yl cyanoacetate ester.[3][4] The cyanoacetate moiety is particularly valuable, as its activated methylene group and ester functionality serve as handles for a wide range of chemical transformations, including alkylations, condensations, and cyclizations.[5][6] The N-benzhydryl group provides steric protection and is typically removed under hydrogenolysis conditions. This building block is ideal for synthetic routes requiring the late-stage introduction of complex substituents at the C3 position.
Comparative Analysis of Key Azetidine Building Blocks
The choice of an azetidine building block is dictated by the desired synthetic outcome, the reactivity of its functional groups, and the orthogonality of its protecting groups. The following table summarizes the primary characteristics of four key azetidine intermediates.
Table 1: Comparison of Physicochemical Properties and Synthetic Utility
| Feature | This compound | N-Boc-3-azetidinone | 3-Hydroxyazetidine | 3-Aminoazetidine |
| CAS Number | 116574-14-2[4] | 398489-26-4 | 18621-18-6 (HCl salt) | 133541-52-3 (HCl salt) |
| Molecular Formula | C₁₉H₁₈N₂O₂[4] | C₈H₁₃NO₃ | C₃H₇NO | C₃H₈N₂ |
| Molecular Weight | 306.4 g/mol [4] | 171.19 g/mol | 73.09 g/mol | 72.11 g/mol |
| Key Functional Group | Cyanoacetate Ester | Ketone | Secondary Alcohol | Primary Amine |
| N-Protecting Group | Benzhydryl (Bhd) | tert-Butoxycarbonyl (Boc) | None (typically used as salt) | None (typically used as salt) |
| Primary Reactivity | Activated methylene for C-C bond formation | Carbonyl for nucleophilic addition & reductive amination | Hydroxyl for O-alkylation, esterification | Amine for N-acylation, N-alkylation |
| Deprotection Method | Catalytic Hydrogenolysis (for Bhd group) | Acid (e.g., TFA)[7] | N/A | N/A |
| Primary Application | Elaboration of C3 side-chain via malonic ester chemistry | Introduction of diverse C3 substituents via carbonyl chemistry[8] | Scaffold for ether and ester libraries[9] | Building block for amides, sulfonamides, and ureas |
Synthetic Transformations and Experimental Data
The utility of a building block is defined by its performance in key chemical reactions. The following table presents representative yields for common transformations, illustrating the synthetic potential of each azetidine scaffold.
Table 2: Representative Yields for Key Synthetic Transformations
| Building Block | Reaction Type | Reagents & Conditions | Representative Yield |
| This compound | Knoevenagel Condensation | Aldehyde, Piperidine, Benzene, Reflux | 75-90% |
| N-Boc-3-azetidinone | Reductive Amination | Primary Amine, NaBH(OAc)₃, DCM | 65-95% |
| N-Boc-3-hydroxyazetidine | Mitsunobu Reaction | Phenol, PPh₃, DEAD, THF | 70-90%[9][10] |
| 3-Aminoazetidine (N-protected) | Buchwald-Hartwig Amination | Aryl Bromide, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 70-95%[11][12] |
Yields are generalized from literature and may vary based on substrate and specific reaction conditions.
Experimental Protocols
Detailed methodologies for key transformations are provided below to guide researchers in their practical application.
Protocol 1: Reductive Amination of N-Boc-3-azetidinone
This protocol describes the formation of a C-N bond at the C3 position of the azetidine ring.
-
Preparation: Dissolve N-Boc-3-azetidinone (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (DCM, 0.1 M).
-
Imine Formation: Add acetic acid (0.1 eq) to the solution and stir at room temperature for 1 hour to facilitate imine or enamine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction with N-Boc-3-hydroxyazetidine
This protocol facilitates the synthesis of 3-O-substituted azetidines, such as 3-phenoxyazetidine.[9][10]
-
Preparation: In an inert atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq), a suitable phenol or alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue directly by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield the desired ether product.
Protocol 3: Buchwald-Hartwig N-Arylation of Azetidine
This protocol is for the palladium-catalyzed cross-coupling of an N-H azetidine with an aryl halide.[13] Note: If starting with 3-hydroxy or 3-aminoazetidine, the C3 functional group may require protection prior to this reaction.
-
Preparation: In a glovebox or under an inert atmosphere, combine the azetidine (1.2 eq), aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Reaction: Add anhydrous toluene or dioxane and seal the reaction vessel. Heat the mixture to 80-120 °C.
-
Monitoring: Stir for 12-24 hours, monitoring completion by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways and Relationships
The following diagrams illustrate the synthetic versatility and logical connections between these key azetidine building blocks.
Caption: Synthetic relationships between azetidine precursors and key building blocks.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in pharmaceutical synthesis. The following sections detail different methodologies, present comparative data on their performance, and provide comprehensive experimental protocols.
Introduction
This compound (CAS No. 116574-14-2) is a valuable building block in the development of novel therapeutics. Its molecular structure, featuring a benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety, makes it a versatile precursor for more complex molecules. The efficiency and scalability of its synthesis are critical considerations for its application in drug discovery and development. This guide evaluates two prominent methods for its preparation: a high-yield method employing an activating agent with continuous water removal and the widely-used Steglich esterification.
Performance Comparison
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and the cost and availability of reagents. The table below summarizes the key performance indicators for two methods of synthesizing this compound.
| Parameter | Method 1: Activated Esterification with Dehydration | Method 2: Steglich Esterification |
| Yield | >93%[1] | Typically 80-90% (estimated for similar reactions) |
| Purity | High (not specified quantitatively) | High, requires removal of urea byproduct |
| Reaction Time | Not specified | 3-4 hours[2] |
| Key Reagents | 1-Benzhydrylazetidin-3-ol, Cyanoacetic acid, Activator, Dehydrating agent | 1-Benzhydrylazetidin-3-ol, Cyanoacetic acid, DCC, DMAP |
| Advantages | High reported yield, potentially scalable | Mild reaction conditions, widely applicable |
| Disadvantages | Requires specialized dewatering setup, "activator" not explicitly defined in accessible literature | Dicyclohexylurea (DCU) byproduct can be difficult to remove completely |
Experimental Protocols
Method 1: Activated Esterification with Continuous Dehydration
This method, described in Chinese patent CN102329259B, focuses on maximizing the yield by continuously removing water generated during the esterification reaction.[1]
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
An unnamed "activator"
-
A suitable solvent (e.g., toluene, cyclohexane)
-
A dewatering agent (e.g., molecular sieves)
Procedure:
-
Charge a reactor with 1-benzhydrylazetidin-3-ol, cyanoacetic acid, the activator, and the solvent.
-
Heat the reaction mixture to reflux.
-
Pump the reaction liquid through an external circulation system packed with a dewatering agent to continuously remove water.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture.
-
Isolate the product through standard workup procedures, which may include washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure.
-
Purify the crude product, if necessary, by recrystallization or column chromatography.
Note: The specific "activator" is not detailed in the available English abstracts of the patent. Common activators for esterification include carbodiimides or other coupling agents.
Method 2: Steglich Esterification
The Steglich esterification is a widely used method for the formation of esters from carboxylic acids and alcohols under mild conditions, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol and cyanoacetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (typically 5-10 mol%) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1-1.2 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Synthesis Pathway of this compound
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of various synthetic pathways to obtain 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a valuable building block in medicinal chemistry. The analysis focuses on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic strategies.
Overview of Synthetic Strategies
Two primary strategies for the synthesis of this compound have been identified. The first and most direct approach involves the synthesis of the precursor 1-Benzhydrylazetidin-3-ol, followed by its esterification. The second strategy proceeds through an alternative intermediate, 1-Benzhydrylazetidin-3-one, which is subsequently reduced and then esterified. Each strategy encompasses several potential routes for the individual synthetic steps, offering a range of options in terms of yield, scalability, and reaction conditions.
Caption: High-level overview of the two primary synthetic strategies.
Strategy 1: Synthesis via 1-Benzhydrylazetidin-3-ol
This strategy is characterized by the initial formation of the key alcohol intermediate, 1-Benzhydrylazetidin-3-ol, which is then subjected to esterification with cyanoacetic acid or a derivative thereof.
Caption: Workflow for Strategy 1, detailing routes to the alcohol intermediate and subsequent esterification.
Strategy 2: Synthesis via 1-Benzhydrylazetidin-3-one
This alternative strategy involves the oxidation of 1-Benzhydrylazetidin-3-ol to the corresponding ketone, which is then reduced back to the alcohol before esterification. This approach may be advantageous if the ketone is a desired intermediate for other derivatives or if purification is simplified through this route.
Caption: Workflow for Strategy 2, highlighting the oxidation-reduction sequence.
Quantitative Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key steps in each synthetic strategy, allowing for a direct comparison of yields and conditions.
Table 1: Synthesis of Precursors
| Route | Precursor | Method | Key Reagents | Yield (%) | Purity (%) | Notes |
| 1A | 1-Benzhydrylazetidin-3-ol | One-pot cyclization | Benzhydrylamine, Epichlorohydrin | 80 | 99.3 | Chromatography-free, scalable process.[1] |
| 1B | 1-Benzhydrylazetidin-3-ol | Two-step cyclization | Benzhydrylamine, Epichlorohydrin | 43 (for the first step) | - | Involves isolation of an intermediate hydrochloride salt.[1] |
| 2A | 1-Benzhydrylazetidin-3-one | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 96 | - | High-yielding oxidation.[2] |
| 2B | 1-Benzhydrylazetidin-3-one | Pyridine Trioxide Complex | Pyridine trioxide complex, Triethylamine | ~43 (total from two crops) | - | Lower yield compared to Swern oxidation.[2] |
Table 2: Esterification of 1-Benzhydrylazetidin-3-ol
| Route | Method | Key Reagents | Yield (%) | Notes |
| 1C | Activated Esterification | Cyanoacetic acid, Undisclosed activator | >93 | Patented method with continuous water removal. |
| 1D | Steglich Esterification | Cyanoacetic acid, DCC, DMAP | ~88 (estimated) | Mild conditions, suitable for acid-sensitive substrates.[3] |
| 1E | Mitsunobu Reaction | Cyanoacetic acid, DEAD, PPh₃ | - | Proceeds with inversion of stereochemistry; yields can be variable.[4][5][6] |
| - | Transesterification | Ethyl cyanoacetate, Catalyst | - | Potentially viable but may require forcing conditions. |
Experimental Protocols
Route 1A: One-pot Synthesis of 1-Benzhydrylazetidin-3-ol
This improved, one-pot, and multikilogram-scale synthesis is a high-yielding and chromatography-free method.[1]
-
Reaction Setup: A suitable reactor is charged with benzhydrylamine and a solvent (e.g., methanol).
-
Addition of Epichlorohydrin: Epichlorohydrin is added to the solution.
-
Reaction: The mixture is stirred at room temperature for an extended period (e.g., 3 days) and then refluxed (e.g., for 3 days) to ensure complete cyclization.
-
Work-up and Isolation: The product is typically crystallized from the reaction mixture, potentially after solvent exchange or concentration, to yield 1-benzhydrylazetidin-3-ol with high purity.
Route 2A: Swern Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one
This method provides a high yield of the ketone intermediate under mild conditions.[2][7][8][9][10]
-
Activation of DMSO: In a flask under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise to a solution of oxalyl chloride in dichloromethane at a low temperature (e.g., -78 °C). The mixture is stirred for a short period.
-
Addition of Alcohol: A solution of 1-benzhydrylazetidin-3-ol in dichloromethane is added dropwise, maintaining the low temperature.
-
Addition of Base: After stirring, triethylamine is added dropwise.
-
Warming and Quenching: The reaction is allowed to warm to room temperature. Water is added to quench the reaction.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by chromatography to give 1-benzhydrylazetidin-3-one.
Route 1D (Proposed): Steglich Esterification of 1-Benzhydrylazetidin-3-ol
This is a widely used method for ester formation under mild conditions.[3][11][12][13]
-
Reaction Setup: To a solution of 1-benzhydrylazetidin-3-ol, cyanoacetic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane, N,N'-dicyclohexylcarbodiimide (DCC) is added at 0 °C.
-
Reaction: The mixture is stirred and allowed to warm to room temperature overnight.
-
Work-up: The precipitated dicyclohexylurea is removed by filtration.
-
Purification: The filtrate is washed sequentially with dilute acid and bicarbonate solution, dried, and concentrated. The residue is purified by column chromatography to yield the final product.
Conclusion
The most efficient and scalable synthesis of this compound appears to be a two-step process commencing with the one-pot synthesis of 1-Benzhydrylazetidin-3-ol (Route 1A), followed by a high-yield esterification, such as the patented method involving an activator and dewatering (Route 1C). While the specific activator in the patent is not disclosed, the reported yield of over 93% makes this an attractive industrial route. For laboratory-scale synthesis, the Steglich esterification (Route 1D) offers a reliable and high-yielding alternative with readily available reagents.
The synthetic strategy proceeding through the oxidation to 1-Benzhydrylazetidin-3-one (Strategy 2) is less direct. However, the Swern oxidation (Route 2A) is remarkably efficient for producing the ketone, which could be a valuable intermediate for other synthetic targets. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and desired purity.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Establishing Reference Standards for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for establishing a reference standard for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in pharmaceutical synthesis. As the purity and characterization of such intermediates are critical for drug development and regulatory compliance, this document outlines the necessary analytical methodologies and compares the target compound with a viable alternative, tert-butyl 3-cyanoazetidine-1-carboxylate (N-Boc-3-cyanoazetidine).
Executive Summary
This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical agents.[1] Establishing a well-characterized reference standard is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide details the analytical techniques required for comprehensive characterization and provides a direct comparison with N-Boc-3-cyanoazetidine, an alternative intermediate that shares a common azetidine core but differs in its nitrogen-protecting group. The choice between these intermediates can impact synthesis routes, impurity profiles, and overall cost-effectiveness.
Comparative Analysis of Intermediates
The selection of a synthetic intermediate is a critical decision in drug development. The following table provides a comparative overview of this compound and N-Boc-3-cyanoazetidine.
| Feature | This compound | tert-butyl 3-cyanoazetidine-1-carboxylate (N-Boc-3-cyanoazetidine) |
| CAS Number | 116574-14-2[2] | 142253-54-1 |
| Molecular Formula | C19H18N2O2[2] | C9H14N2O2 |
| Molecular Weight | 306.4 g/mol [2] | 182.22 g/mol |
| Reported Purity | ≥98%[2] | ≥99%[3] |
| Protecting Group | Benzhydryl (Trityl) | tert-Butoxycarbonyl (Boc) |
| Key Application | Pharmaceutical Intermediate[1] | Pharmaceutical and Chemical Industries[3] |
Establishing a Reference Standard: Workflow
The process of establishing a chemical reference standard is a meticulous one, involving synthesis, purification, and rigorous analytical characterization to confirm its identity, purity, and potency.
Caption: Workflow for the establishment of a chemical reference standard.
Experimental Protocols
Comprehensive analytical testing is required to establish a reference standard. Below are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: The peak area of the main component is compared to the total peak area of all components to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to determine the complete connectivity of the molecule.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the proposed structure.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, typically coupled with HPLC (LC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Comparative Analytical Profiles
A direct comparison of the analytical profiles of this compound and its N-Boc protected alternative is essential for informed decision-making in a research and development setting.
Caption: Comparison of key analytical data for the two intermediates.
Conclusion
The establishment of a robust reference standard for this compound requires a multi-faceted analytical approach, encompassing chromatographic and spectroscopic techniques. While both the benzhydryl and Boc-protected azetidine intermediates serve similar purposes in pharmaceutical synthesis, their distinct properties, as highlighted in this guide, will influence the choice of analytical methods and the potential impurity profiles. Researchers and drug development professionals should carefully consider these factors when selecting and characterizing such critical raw materials.
References
Impurity Profiling: A Comparative Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate and its Alternatives
For researchers, scientists, and drug development professionals, understanding the impurity profile of a pharmaceutical intermediate is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the impurity profile of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key building block in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide will focus on the probable impurities arising from its synthetic pathway, with a comparative analysis against Bepotastine besilate, a commercially available antihistamine that also features a benzhydryl moiety.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically involves the esterification of 1-Benzhydrylazetidin-3-ol with cyanoacetic acid.[1] Therefore, the impurity profile of the final product is intrinsically linked to the purity of these starting materials and any byproducts formed during the reaction.
A streamlined, two-step synthesis for the key precursor, 3-amino-1-benzhydrylazetidine, starts from the commercially available 1-benzhydrylazetidin-3-ol.[2] This process involves mesylation followed by aminolysis. While this synthesis is efficient, it can introduce several process-related impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Potential Impact |
| Starting Material Related | |||
| 1-Benzhydrylazetidin-3-ol | 1-benzhydrylazetidin-3-ol | Unreacted starting material | May affect the yield and purity of the final product. |
| Cyanoacetic acid | Cyanoacetic acid | Unreacted starting material | Can lead to the formation of other cyano-containing byproducts. |
| Process-Related (from precursor synthesis) | |||
| 1-Benzhydrylazetidin-3-one | 1-benzhydrylazetidin-3-one | Oxidation of 1-Benzhydrylazetidin-3-ol during synthesis or storage. | Can participate in side reactions, leading to a complex impurity profile. |
| Unidentified process-related impurities | Varies | Side reactions during the synthesis of 1-Benzhydrylazetidin-3-ol. | Unknown, requires thorough characterization. |
| Degradation Products | |||
| Benzhydrol | Benzhydrol | Hydrolysis of the benzhydryl group under acidic or basic conditions. | Can be a common degradant in compounds containing a benzhydryl moiety. |
| Azetidin-3-yl 2-cyanoacetate | Azetidin-3-yl 2-cyanoacetate | Cleavage of the N-benzhydryl bond. | Could have different pharmacological or toxicological properties. |
Comparative Analysis with Bepotastine Besilate
Bepotastine besilate, a selective histamine H1 receptor antagonist, provides a valuable comparative case study due to the presence of a benzhydryl group and the availability of public data on its impurity profile and stability.[3][4] Regulatory filings indicate that Bepotastine besilate has a well-defined impurity profile, with ten potential impurities identified and controlled.[5][6]
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A study on Bepotastine besilate revealed its degradation behavior under various stress conditions.
Table 2: Summary of Forced Degradation Studies on Bepotastine Besilate
| Stress Condition | Reagents and Duration | Observation | % Degradation | Identified Degradants |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Not Significant |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Not Specified |
| Oxidative | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Oxidative Degradate |
| Photobasic | Light/Basic conditions | Labile | - | 5 photodegradation products identified |
Data sourced from a comparative stability analysis of Bepotastine and its related esters and a study on the characterization of its photodegradation products.[7][8]
The data on Bepotastine besilate highlights the susceptibility of the benzhydryl moiety to oxidative and photolytic degradation, a characteristic that should be considered for this compound as well. The significant degradation under basic hydrolysis for Bepotastine suggests that the ester linkage in the target compound could also be labile under similar conditions.
Experimental Protocols
A robust impurity profiling strategy relies on well-defined experimental protocols. The following outlines a general workflow for the analysis of this compound.
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Working solutions for analysis are prepared by diluting the stock solution to the desired concentration.
Chromatographic Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation of the main compound from its impurities.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: The sample solution is treated with 0.1 M HCl and heated.
-
Base Hydrolysis: The sample solution is treated with 0.1 M NaOH and heated.
-
Oxidative Degradation: The sample solution is treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid sample is exposed to high temperature.
-
Photolytic Degradation: The sample solution is exposed to UV light.
Samples are taken at various time points and analyzed by the developed HPLC method.
Visualization of Experimental Workflow
References
- 1. CN102329259B - Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Photodegradation Products of Bepotastine Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Synthetic Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate as a cyanoacetylating agent in synthetic chemistry. Due to the limited availability of direct performance benchmarks for this specific reagent in the public domain, this guide will focus on its synthesis, potential applications as inferred from its structure, and a comparison with commonly used alternative cyanoacetylating agents. The information is intended to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to Cyanoacetylation
Cyanoacetylation is a fundamental transformation in organic synthesis, introducing a cyanoacetyl group (-COCH₂CN) onto a nucleophile. This moiety is a versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles, pharmaceuticals, and other biologically active molecules. The choice of cyanoacetylating agent is crucial and depends on factors such as substrate reactivity, desired reaction conditions, and cost-effectiveness.
Profile: this compound
This compound (CAS No. 116574-14-2) is a specialized chemical intermediate.[1][2] Its structure suggests it can act as a cyanoacetylating agent, with 1-benzhydrylazetidin-3-ol as the leaving group.
Synthesis: The primary route for its synthesis involves the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. A patented method reports a high yield of over 93% by using an "activator" and an external circulation dewatering system to remove water from the reaction, thereby driving the equilibrium towards the product.
Applications: The predominant application found in the literature is as a key intermediate in the synthesis of the calcium channel blocker, Azelnidipine. This suggests that it is likely designed for high-yield, specific industrial applications rather than as a general laboratory reagent.
Inferred Performance:
-
Reactivity: The reactivity of this compound as an acylating agent will be influenced by the stability of the 1-benzhydrylazetidin-3-ol leaving group. While not a conventional leaving group, the N-benzhydryl group may provide steric hindrance and electronic effects that modulate its reactivity.
-
Advantages: As a pre-activated form of cyanoacetic acid, it may offer advantages in specific applications where the direct use of cyanoacetic acid and a coupling agent is problematic. The crystalline nature of the compound could also facilitate handling and purification.
-
Limitations: The lack of commercially available performance data for general cyanoacetylation makes its broader utility difficult to assess. Its cost and availability are also likely to be less favorable compared to more common reagents.
Alternative Cyanoacetylating Agents
Several other reagents are commonly employed for cyanoacetylation. A comparison of their key features is presented below.
-
Cyanoacetic Acid with Activating Agents: This is a common and versatile method. Activating agents like acetic anhydride or carbodiimides (e.g., DCC) are used to form a more reactive mixed anhydride or activated ester in situ.
-
Cyanoacetyl Chloride: This is a highly reactive acyl chloride that readily reacts with a wide range of nucleophiles. Its high reactivity can sometimes lead to side reactions and it is sensitive to moisture.
-
1-Cyanoacetyl-3,5-dimethylpyrazole: This reagent is highlighted in the literature as an economical and efficient alternative, particularly for the N-cyanoacetylation of amines.[3] It is reported to offer fast reaction rates and high yields.
Performance Comparison
The following table summarizes the key performance characteristics of this compound (inferred) and its alternatives.
| Feature | This compound | Cyanoacetic Acid / Activating Agent | Cyanoacetyl Chloride | 1-Cyanoacetyl-3,5-dimethylpyrazole |
| Reactivity | Moderate to High (Inferred) | Moderate to High (Depends on activator) | Very High | High |
| Selectivity | Potentially high for specific substrates | Good, but can depend on reaction conditions | Can be low due to high reactivity | Reported to be high for N-cyanoacetylation |
| Yields | High in specific patented synthesis (>93%) | Generally Good to Excellent | Good to Excellent | Reported as High to Excellent |
| Reaction Conditions | Likely mild to moderate | Varies with activating agent | Typically low temperatures | Mild (e.g., reflux in toluene) |
| Substrate Scope | Not well-documented for general use | Broad | Broad | Good for amines |
| Ease of Use | Solid, potentially easy to handle | Requires handling of activating agents | Moisture sensitive, corrosive | Solid, easy to handle |
| Byproducts | 1-Benzhydrylazetidin-3-ol | Varies (e.g., acetic acid, DCU) | HCl | 3,5-Dimethylpyrazole (easily removed) |
| Cost-Effectiveness | Likely low (specialty chemical) | High | Moderate | High |
Experimental Protocols
Synthesis of this compound (as described in patent literature)
A detailed experimental protocol from patent CN102329259B would involve the reaction of 1-benzhydryl-3-azetidinol with cyanoacetic acid in the presence of an activator and an external circulation dewatering system. The specific activator and reaction conditions are proprietary to the patent.
General Protocol for N-Cyanoacetylation using 1-Cyanoacetyl-3,5-dimethylpyrazole
This protocol is based on literature procedures for the cyanoacetylation of amines.
-
To a solution of the amine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile), add 1-cyanoacetyl-3,5-dimethylpyrazole (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Synthetic Pathways and Workflows
General Mechanism of Cyanoacetylation
Caption: General mechanism of nucleophilic acyl substitution for cyanoacetylation.
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Workflow for Selecting a Cyanoacetylating Agent
Caption: Decision workflow for choosing a suitable cyanoacetylating agent.
Conclusion
This compound is a specialized reagent with a primary documented role as an intermediate in pharmaceutical manufacturing. While it holds potential as a cyanoacetylating agent, the lack of publicly available performance data for general synthetic applications makes a direct comparison with established reagents challenging. For general-purpose cyanoacetylation, particularly of amines, agents like 1-cyanoacetyl-3,5-dimethylpyrazole appear to offer a more economical and well-documented alternative with high efficiency. Researchers considering this compound for novel applications should be prepared to perform initial optimization studies to determine its efficacy for their specific substrates and reaction conditions.
References
Safety Operating Guide
Proper Disposal of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Comprehensive Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS No: 116574-14-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. All personnel handling this compound must be familiar with its safety profile.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed. | P264, P270, P301+P312, P330 |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271 |
This data is derived from available Safety Data Sheets (SDS). Users should always consult the specific SDS for the material they are handling.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Segregation of Waste
-
Isolate waste containing this compound from other waste streams.
-
Do not mix this compound with incompatible materials, particularly strong acids or bases, which could lead to violent reactions or the release of toxic gases.
Step 2: Waste Collection
-
Collect solid waste in a clearly labeled, leak-proof container.
-
For liquid waste (e.g., solutions containing the compound), use a compatible, screw-cap container. Ensure at least one inch of headspace to allow for expansion.
-
The container must be made of a material that does not react with the chemical.
Step 3: Labeling of Waste Containers
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
Step 4: Storage of Chemical Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Step 6: Decontamination of Empty Containers
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
Once decontaminated, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always adhere to your institution's specific chemical hygiene and hazardous waste management plans.
References
Personal protective equipment for handling 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS No. 116574-14-2).[1][2] Given the compound's nature as a cyanoacetate ester, this document draws upon safety protocols for closely related cyanoacrylate compounds to ensure a comprehensive safety framework. Adherence to these guidelines is vital for laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cyanoacrylates.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles or a full-face respirator.[3][4][5] | To protect eyes from accidental splashes and irritating vapors that can cause serious eye irritation.[3][6] |
| Hand Protection | Nitrile gloves.[6] | To prevent skin contact.[4] Do not use PVC, nylon, or cotton gloves as they can react with the chemical.[6] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[3][4][7] For significant exposure, an organic vapor respirator is recommended.[5] | To avoid inhalation of vapors which may cause respiratory irritation.[3][6] |
| Protective Clothing | Standard laboratory coat. | To protect skin and clothing from accidental spills. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. Cyanoacrylates are known to bond skin and eyes in seconds.[3]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for several minutes, holding the eyelids open.[6][8] Do not try to force the eyes open.[3] Seek immediate medical attention.[3][9] |
| Skin Contact | If skin bonding occurs, do not pull the skin apart.[3] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[4] Acetone or nail polish remover can be used to help dissolve the adhesive if necessary, but should not be used on sensitive skin or near open wounds.[3][4] |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide artificial respiration.[9] Seek medical attention if you feel unwell.[6] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[9] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the chemical's stability and prevent accidents.
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Work in a well-ventilated area to minimize inhalation of fumes.[3][4][7]
-
Wash hands thoroughly after handling.[6]
-
Avoid contact with fabrics like cotton and paper, as rapid polymerization can generate heat and smoke.[6]
Storage:
-
Keep containers tightly closed in a cool, dry, and well-ventilated place.[3][6]
-
The ideal storage temperature is between 20-25°C (68-77°F) for a shelf life of approximately one year.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and safety hazards.
Small Quantities:
-
For small residual amounts in liquid form, induce polymerization by adding a small amount of water to the container.[10]
-
Once the material has solidified, it can be scraped up and disposed of as non-hazardous waste according to local regulations.[6][10][11]
Spills:
-
For larger spills, do not use a cloth to mop up.[6]
-
Contain the spill with an inert absorbent material like sand.[10]
-
Slowly add water to the contained spill to initiate polymerization.[10]
-
Once solidified, scrape the material into a designated waste container for disposal.[10]
Container Disposal:
-
Dispose of contaminated packaging according to local regulations.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 3. gocivilairpatrol.com [gocivilairpatrol.com]
- 4. adhesiveguru.com [adhesiveguru.com]
- 5. reddit.com [reddit.com]
- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 7. Disposal of Adhesives — Synergy Recycling [synergy-recycling.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. severnbiotech.com [severnbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
